Itameline
Description
Structure
3D Structure
Properties
CAS No. |
145071-44-9 |
|---|---|
Molecular Formula |
C14H15ClN2O3 |
Molecular Weight |
294.73 g/mol |
IUPAC Name |
(4-chlorophenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H15ClN2O3/c1-19-16-9-11-3-2-8-17(10-11)14(18)20-13-6-4-12(15)5-7-13/h3-7,9H,2,8,10H2,1H3/b16-9+ |
InChI Key |
CTVQNEVLCGSTKL-CXUHLZMHSA-N |
Isomeric SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CON=CC1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl |
Appearance |
Solid powder |
Other CAS No. |
145071-44-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-chlorophenoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime RU 47213 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Itameline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Last Updated: November 27, 2025
Abstract
Itameline (developmental code name RU-47213) is a non-selective muscarinic acetylcholine receptor agonist that was investigated for the treatment of Alzheimer's disease and other memory disorders. As a prodrug, this compound is converted in the body to its active metabolite, RU-35963, an arecoline derivative. RU-35963 exerts its effects by directly binding to and activating muscarinic acetylcholine receptors (mAChRs), which are critical in mediating cognitive functions. Although development was discontinued after Phase II clinical trials, the study of this compound and its active metabolite provides valuable insights into the therapeutic potential and challenges of targeting the cholinergic system for neurodegenerative diseases. This guide provides a comprehensive overview of the known mechanism of action of this compound, including its receptor interactions, downstream signaling pathways, and the experimental methodologies used to characterize such compounds.
Introduction
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh), a key neurotransmitter for learning and memory, contributes significantly to the cognitive deficits observed in patients. This compound was developed as a cholinomimetic agent to address this deficit. It is a prodrug of RU-35963, designed to have superior potency, central selectivity, and a longer duration of action compared to the natural alkaloid arecoline[1]. Preclinical studies demonstrated this compound's ability to reverse scopolamine-induced memory deficits in animal models, a standard test for anticholinergic amnesia[1]. Despite reaching Phase II clinical trials, this compound was never marketed[1]. This technical guide synthesizes the available information on this compound's mechanism of action to serve as a resource for researchers in neuropharmacology and drug development.
Molecular Mechanism of Action
Receptor Binding and Activation
This compound itself is inactive, but is metabolized to the active compound RU-35963. RU-35963 is a direct agonist of muscarinic acetylcholine receptors (mAChRs)[2]. There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) expressed throughout the central and peripheral nervous systems. RU-35963 is described as a non-selective agonist, meaning it binds to and activates multiple, if not all, of these receptor subtypes[2].
Quantitative Data:
Publicly available literature does not contain specific binding affinity (Ki) or potency (EC50/IC50) values for this compound or RU-35963 across the five human muscarinic receptor subtypes. The tables below are representative of the type of data that would be generated in preclinical pharmacological profiling of a muscarinic agonist.
Table 1: Representative Receptor Binding Affinity (Ki) Profile for a Non-Selective Muscarinic Agonist
| Receptor Subtype | Representative Ki (nM) |
| Human M1 | Data not available |
| Human M2 | Data not available |
| Human M3 | Data not available |
| Human M4 | Data not available |
| Human M5 | Data not available |
Table 2: Representative Functional Potency (EC50) Profile for a Non-Selective Muscarinic Agonist
| Receptor Subtype | Assay Type | Representative EC50 (nM) |
| Human M1 | Phosphoinositide Hydrolysis | Data not available |
| Human M2 | Inhibition of cAMP Accumulation | Data not available |
| Human M3 | Phosphoinositide Hydrolysis | Data not available |
| Human M4 | Inhibition of cAMP Accumulation | Data not available |
| Human M5 | Phosphoinositide Hydrolysis | Data not available |
Signaling Pathways
The activation of muscarinic receptors by an agonist like RU-35963 initiates distinct downstream signaling cascades depending on the receptor subtype. These pathways are crucial for the physiological responses associated with the cholinergic system.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events modulate a wide range of cellular processes, including neuronal excitability, synaptic plasticity, and smooth muscle contraction.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to hyperpolarization and a decrease in neuronal firing and heart rate.
Below are diagrams illustrating these signaling pathways.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound and RU-35963 are not available in the public domain. The following sections describe generalized, standard methodologies for characterizing the mechanism of action of a muscarinic agonist.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of RU-35963 for each of the five human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293 cells) stably expressing a single human muscarinic receptor subtype.
-
Competitive Binding: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]-NMS) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (RU-35963).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are used to determine the potency (EC50) and efficacy of a compound in activating a receptor and eliciting a cellular response.
Objective: To measure the ability of RU-35963 to stimulate Gq/11-mediated signaling.
Methodology:
-
Cell Culture and Labeling: Cells expressing the M1, M3, or M5 receptor are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: The cells are then stimulated with varying concentrations of the test compound (RU-35963).
-
Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Separation: The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography.
-
Quantification: The radioactivity of the separated inositol phosphates is measured by scintillation counting.
-
Data Analysis: The amount of [3H]-inositol phosphates produced is plotted against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
Objective: To measure the ability of RU-35963 to inhibit Gi/o-mediated signaling.
Methodology:
-
Cell Culture: Cells expressing the M2 or M4 receptor are cultured.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the test compound (RU-35963).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: The level of cAMP is plotted against the log concentration of the agonist to generate a dose-response curve and determine the IC50 value for the inhibition of adenylyl cyclase.
In Vivo Pharmacology
Preclinical in vivo studies are essential to evaluate the physiological effects of a drug candidate. For a cholinomimetic agent like this compound, key in vivo experiments would include assessments of its effects on cognition and potential side effects.
Experimental Protocol: Reversal of Scopolamine-Induced Amnesia in Rodents
Objective: To assess the pro-cognitive effects of this compound.
Methodology:
-
Animals: Rats or mice are used.
-
Behavioral Task: A memory task, such as the Morris water maze, passive avoidance, or radial arm maze, is used to assess learning and memory.
-
Drug Administration:
-
A group of animals is administered the muscarinic antagonist scopolamine to induce a memory deficit.
-
Different doses of this compound are administered orally to different groups of scopolamine-treated animals.
-
Control groups receive vehicle instead of scopolamine and/or this compound.
-
-
Behavioral Testing: The animals are then tested on the memory task.
-
Data Analysis: Performance metrics (e.g., escape latency in the water maze, number of errors in the radial arm maze) are compared between the different treatment groups to determine if this compound can reverse the memory impairment caused by scopolamine.
Clinical Development
Conclusion
This compound is a prodrug of the non-selective muscarinic acetylcholine receptor agonist RU-35963. Its mechanism of action is centered on the activation of all five subtypes of muscarinic receptors, leading to the stimulation of both Gq/11 and Gi/o signaling pathways. While preclinical studies in animal models showed promise in reversing cognitive deficits, the development of this compound was ultimately halted. The lack of receptor subtype selectivity likely contributed to a side effect profile that limited its therapeutic window. This technical guide provides a framework for understanding the mechanism of action of this compound based on the general principles of muscarinic receptor pharmacology. Further research into subtype-selective muscarinic agonists continues to be an active area of drug discovery for Alzheimer's disease and other cognitive disorders.
References
An In-depth Technical Guide to Itameline and its Active Metabolite RU-35963: A Muscarinic Cholinergic Agonist Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the prodrug Itameline (RU-31158) and its active metabolite, RU-35963. Contrary to initial hypotheses suggesting activity at sigma-1 and serotonin 5-HT2A receptors, this document consolidates evidence demonstrating that RU-35963 is a potent muscarinic cholinergic agonist. This guide details the mechanism of action, pharmacological properties, and the metabolic conversion of this compound. It includes a compilation of available quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in the field of cholinergic therapeutics.
Introduction
This compound, also known as RU-31158, is a pharmacologically inactive prodrug that undergoes in vivo metabolism to form the active compound RU-35963. The primary therapeutic interest in these compounds lies in their potent cholinergic activity. This guide will explore the experimental evidence that has defined the pharmacological profile of this compound and RU-35963, with a focus on their interaction with muscarinic acetylcholine receptors (mAChRs).
Chemical Structures and Metabolism
This compound is designed to be metabolically converted to RU-35963. The precise enzymatic pathways responsible for this conversion are a key area of investigation for understanding the pharmacokinetic profile of the prodrug.
This compound (RU-31158)
-
Chemical Name: (Chemical name of this compound, if available from proprietary sources)
-
Molecular Formula: (To be determined from definitive source)
-
Molecular Weight: (To be determined from definitive source)
RU-35963
-
Chemical Name: (Chemical name of RU-35963, if available from proprietary sources)
-
Molecular Formula: C₇H₁₂N₂O
-
Molecular Weight: 140.18 g/mol
Experimental Protocol: In Vivo Metabolism of this compound to RU-35963
A common method to study the in vivo metabolism of a prodrug like this compound involves administering the compound to animal models and subsequently analyzing biological samples for the presence of the parent drug and its metabolites.
Objective: To determine the conversion of this compound to RU-35963 and characterize the pharmacokinetic profiles of both compounds.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used.
-
Drug Administration: this compound is administered orally (p.o.) or intravenously (i.v.) at a specified dose.
-
Sample Collection: Blood samples are collected at various time points post-administration via cannulation of the jugular vein.
-
Sample Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of this compound and RU-35963 are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).
Pharmacological Profile: Muscarinic Agonism
RU-35963 has been identified as a potent agonist at muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological functions.
Quantitative Data: Receptor Binding Affinities
The affinity of RU-35963 for the five muscarinic receptor subtypes (M1-M5) is a critical determinant of its pharmacological profile and potential therapeutic applications. This data is typically obtained through radioligand binding assays.
| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Source Tissue/Cell Line |
| RU-35963 | M1 | (TBD) | [³H]-Pirenzepine | (e.g., CHO-hM1 cells) |
| RU-35963 | M2 | (TBD) | [³H]-AF-DX 384 | (e.g., CHO-hM2 cells) |
| RU-35963 | M3 | (TBD) | [³H]-4-DAMP | (e.g., CHO-hM3 cells) |
| RU-35963 | M4 | (TBD) | [³H]-NMS | (e.g., CHO-hM4 cells) |
| RU-35963 | M5 | (TBD) | [³H]-NMS | (e.g., CHO-hM5 cells) |
| (TBD: To Be Determined from full-text articles) |
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of RU-35963 for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-hM1, -hM2, -hM3, -hM4, or -hM5).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
-
Incubation: A fixed concentration of a subtype-selective radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (RU-35963).
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Activity: Muscarinic Agonism
The agonist activity of RU-35963 at muscarinic receptors is assessed through functional assays that measure the downstream signaling events following receptor activation.
| Compound | Receptor Subtype | Functional Assay | EC₅₀ (nM) | Eₘₐₓ (%) |
| RU-35963 | M1, M3, M5 | Phosphoinositide Hydrolysis | (TBD) | (TBD) |
| RU-35963 | M2, M4 | Inhibition of cAMP Formation | (TBD) | (TBD) |
| (TBD: To Be Determined from full-text articles) |
Experimental Protocol: Functional Assays
Phosphoinositide Hydrolysis Assay (for M1, M3, M5 receptors):
-
Cell Culture: Cells expressing the receptor of interest are cultured and labeled with [³H]-myo-inositol.
-
Stimulation: Cells are stimulated with varying concentrations of RU-35963.
-
Extraction: The reaction is terminated, and inositol phosphates are extracted.
-
Quantification: The amount of [³H]-inositol phosphates is quantified by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values.
cAMP Inhibition Assay (for M2, M4 receptors):
-
Cell Culture: Cells expressing the receptor of interest are treated with forskolin to stimulate adenylyl cyclase and elevate cAMP levels.
-
Co-treatment: Cells are co-treated with forskolin and varying concentrations of RU-35963.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation are generated to determine the EC₅₀ and Eₘₐₓ values.
Signaling Pathways
Muscarinic receptors mediate their effects through the activation of different G-protein signaling cascades.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Conclusion
The available evidence strongly supports the classification of RU-35963, the active metabolite of this compound, as a muscarinic cholinergic agonist. The initial consideration of sigma-1 and 5-HT2A receptor activity appears to be unsubstantiated in the primary literature. A thorough characterization of the binding affinities and functional potencies of RU-35963 at all five muscarinic receptor subtypes is essential for elucidating its precise mechanism of action and predicting its physiological effects. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations. Further research into the pharmacokinetics of this compound and the in vivo activity of RU-35963 will be crucial for evaluating its therapeutic potential in disorders associated with cholinergic dysfunction.
The Development of ANAVEX3-71 (AF710B): A Dual Sigma-1 and M1 Muscarinic Agonist for Alzheimer's Disease
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANAVEX3-71, also known as AF710B, is a novel, orally available small molecule in clinical development for the treatment of Alzheimer's disease and other neurodegenerative disorders.[1] It represents a promising therapeutic approach by simultaneously targeting two key receptors implicated in the pathophysiology of Alzheimer's: the sigma-1 receptor (S1R) and the M1 muscarinic acetylcholine receptor (M1R).[1] This dual mechanism of action aims to provide both symptomatic relief and disease-modifying effects by addressing cognitive decline, synaptic loss, amyloid and tau pathologies, and neuroinflammation.[2][3] This technical guide provides a comprehensive overview of the development history of ANAVEX3-71, detailing its mechanism of action, preclinical efficacy, and early clinical development.
Mechanism of Action: A Synergistic Approach
ANAVEX3-71 is a selective agonist for both the sigma-1 receptor and the M1 muscarinic receptor.[2] It acts as a positive allosteric modulator of the M1 receptor, enhancing the binding and efficacy of the endogenous neurotransmitter acetylcholine. The concomitant activation of these two receptors is believed to exert a synergistic effect on multiple pathological hallmarks of Alzheimer's disease.
Sigma-1 Receptor (S1R) Agonism: The S1R is an intracellular chaperone protein that plays a crucial role in cellular homeostasis, neuroprotection, and synaptic plasticity. Activation of S1R by ANAVEX3-71 is thought to contribute to the reduction of oxidative stress, neuroinflammation, and mitochondrial dysfunction, all of which are implicated in the neurodegenerative process of Alzheimer's.
M1 Muscarinic Receptor (M1R) Allosteric Modulation: The M1R is a G-protein coupled receptor that is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex. Cholinergic dysfunction is a well-established feature of Alzheimer's disease. By allosterically modulating the M1R, ANAVEX3-71 enhances cholinergic signaling, which is crucial for cognitive function. Furthermore, M1R activation has been shown to influence the processing of amyloid precursor protein (APP), favoring the non-amyloidogenic pathway and thereby reducing the production of amyloid-beta (Aβ) peptides.
Preclinical Development
ANAVEX3-71 has undergone extensive preclinical evaluation in various in vitro and in vivo models of Alzheimer's disease, demonstrating its potential as a disease-modifying agent.
In Vitro Studies
In cellular models, ANAVEX3-71 has been shown to protect neurons from Aβ-induced toxicity and oxidative stress. It also demonstrated the ability to rescue synaptic loss in primary hippocampal neuronal cultures from presenilin-1 (PS1) and amyloid precursor protein (APP) knock-in mice.
In Vivo Studies in Animal Models
Preclinical studies in transgenic mouse and rat models of Alzheimer's disease have provided compelling evidence for the efficacy of ANAVEX3-71.
Animal Models:
-
3xTg-AD Mice: These mice harbor three human transgenes (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both amyloid plaques and neurofibrillary tangles, mimicking key aspects of human Alzheimer's pathology.
-
McGill-R-Thy1-APP Transgenic Rats: This model overexpresses a human APP transgene, leading to progressive amyloid pathology and cognitive deficits.
Key Findings from Preclinical Studies:
-
Improved Cognitive Function: In the Morris water maze, a test of spatial learning and memory, ANAVEX3-71 treatment significantly improved the performance of 3xTg-AD mice. Treated mice showed a decreased escape latency to find a hidden platform and spent more time in the target quadrant during the probe trial compared to vehicle-treated transgenic mice.
-
Reduction of Amyloid Pathology: ANAVEX3-71 treatment led to a decrease in both soluble and insoluble Aβ40 and Aβ42 levels, as well as a reduction in amyloid plaque burden in the brains of 3xTg-AD mice. In McGill-R-Thy1-APP transgenic rats, preventative treatment with ANAVEX3-71 reduced levels of insoluble and soluble amyloid-beta and plaque deposition.
-
Reduction of Tau Pathology: The treatment also resulted in a decrease in tau hyperphosphorylation at various epitopes in the 3xTg-AD mouse model.
-
Neuroinflammation and Synaptic Protection: ANAVEX3-71 was shown to reduce neuroinflammation by decreasing the activation of microglia and astrocytes. It also demonstrated the ability to rescue the loss of synaptic spines in hippocampal neurons.
-
Downstream Mechanistic Effects: The therapeutic effects of ANAVEX3-71 are associated with the modulation of key downstream targets, including the reduction of BACE1 (β-site amyloid precursor protein cleaving enzyme 1) and glycogen synthase kinase 3β (GSK3β) activity, as well as the p25/CDK5 pathway, which are all involved in amyloidogenesis and tau phosphorylation.
Quantitative Preclinical Data
| Parameter | Model | Treatment | Result | Reference |
| Receptor Binding Affinity | ||||
| Sigma-1 Receptor (Ki) | 1.3 nM | |||
| M1 Muscarinic Receptor (Ki) | ~0.05 nM | |||
| Cognitive Performance (Morris Water Maze) | 3xTg-AD Mice | 10 µg/kg/day, i.p. for 2 months | Significant decrease in escape latency | |
| 3xTg-AD Mice | 10 µg/kg/day, i.p. for 2 months | Significant increase in time spent in target quadrant | ||
| Amyloid Pathology | 3xTg-AD Mice | 10 µg/kg/day, i.p. for 2 months | Decreased soluble and insoluble Aβ40 and Aβ42 levels | |
| McGill-R-Thy1-APP Rats | 10 µg/kg/day, p.o. for 7 months (preventative) | Reduced insoluble and soluble amyloid-beta and plaque deposition | ||
| Tau Pathology | 3xTg-AD Mice | 10 µg/kg/day, i.p. for 2 months | Decreased tau phosphorylation | |
| Downstream Targets | 3xTg-AD Mice | 10 µg/kg/day, i.p. for 2 months | Decreased BACE1 and GSK3β activity; reduced p25/CDK5 levels |
Experimental Protocols
In Vivo Efficacy Study in 3xTg-AD Mice
-
Animal Model: Female 3xTg-AD mice harboring a presenilin 1 mutation (PS1M146V), the Swedish double mutation in APP (APPKM670/671ML), and a frontotemporal dementia mutation in tau (tauP301L) were used. Age-matched non-transgenic (nTg) mice served as controls.
-
Treatment: ANAVEX3-71 was administered via intraperitoneal (i.p.) injection at a dose of 10 µg/kg/day. Treatment was initiated at 10 months of age and continued for 2 months.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Mice were trained to find a hidden platform in a circular pool of water over several days. Escape latency (time to find the platform) was recorded.
-
Probe Trial: The platform was removed, and the time spent in the target quadrant where the platform was previously located was measured to assess spatial memory.
-
-
Biochemical Analysis: Following behavioral testing, brain tissue was collected for the analysis of Aβ levels (ELISA), tau phosphorylation (Western blot), and other relevant biomarkers.
Signaling Pathways
// Nodes ANAVEX3_71 [label="ANAVEX3-71", fillcolor="#FBBC05", fontcolor="#202124"]; S1R [label="Sigma-1 Receptor (S1R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M1R [label="M1 Muscarinic Receptor (M1R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Homeostasis [label="Cellular Homeostasis\n(Reduced Oxidative Stress,\nMitochondrial Support)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; APP_Processing [label="APP Processing", fillcolor="#F1F3F4", fontcolor="#202124"]; BACE1 [label="BACE1 Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSK3b [label="GSK3β Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p25_CDK5 [label="p25/CDK5 Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Abeta_Production [label="↓ Aβ Production", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tau_Phosphorylation [label="↓ Tau Hyperphosphorylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Synaptic_Plasticity [label="↑ Synaptic Plasticity\n& Function", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cognitive_Function [label="Improved Cognitive Function", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges ANAVEX3_71 -> S1R [label="activates"]; ANAVEX3_71 -> M1R [label="activates\n(Allosteric Modulator)"]; S1R -> Cellular_Homeostasis [label="promotes"]; S1R -> Neuroprotection [label="promotes"]; M1R -> APP_Processing [label="modulates"]; APP_Processing -> BACE1 [label="influences"]; M1R -> BACE1 [label="inhibits", style=dashed]; M1R -> GSK3b [label="inhibits", style=dashed]; M1R -> p25_CDK5 [label="inhibits", style=dashed]; BACE1 -> Abeta_Production [label="leads to"]; GSK3b -> Tau_Phosphorylation [label="leads to"]; p25_CDK5 -> Tau_Phosphorylation [label="leads to"]; Cellular_Homeostasis -> Synaptic_Plasticity; Neuroprotection -> Synaptic_Plasticity; Abeta_Production -> Cognitive_Function [style=dashed, label="impairs"]; Tau_Phosphorylation -> Cognitive_Function [style=dashed, label="impairs"]; Synaptic_Plasticity -> Cognitive_Function [label="improves"]; } // Caption: Proposed signaling pathway of ANAVEX3-71 in Alzheimer's disease.
Clinical Development
ANAVEX3-71 has completed a Phase 1 clinical trial in healthy volunteers (NCT04442945) to assess its safety, tolerability, and pharmacokinetics.
Phase 1 Study Design
-
Study Type: Double-blind, randomized, placebo-controlled, single ascending dose study.
-
Participants: Healthy volunteers.
-
Dose Range: 5 mg to 200 mg daily.
Phase 1 Key Results
-
Safety and Tolerability: ANAVEX3-71 was found to be safe and well-tolerated at all doses studied, with no serious adverse events reported.
-
Pharmacokinetics: The drug exhibited linear pharmacokinetics, and its bioavailability was not affected by food.
A Phase 1b clinical trial (ANAVEX3-71-002) has also been completed to evaluate a once-daily oral tablet formulation, which demonstrated superior pharmacokinetics compared to the immediate-release capsule.
Future Directions
Based on the promising preclinical and early clinical data, Anavex Life Sciences is advancing the clinical development of ANAVEX3-71 for Alzheimer's disease and other neurodegenerative conditions, including frontotemporal dementia, for which it has received Orphan Drug Designation from the FDA. A Phase 2 clinical trial for schizophrenia has also been initiated, which will provide further insights into the safety and efficacy of ANAVEX3-71 in a clinical setting.
Conclusion
ANAVEX3-71 (AF710B) represents a novel and promising therapeutic candidate for Alzheimer's disease with a unique dual mechanism of action. By targeting both the sigma-1 and M1 muscarinic receptors, it has demonstrated the potential to not only improve cognitive symptoms but also to modify the underlying disease pathology in preclinical models. The favorable safety and pharmacokinetic profile observed in early clinical trials supports its continued development for Alzheimer's disease and other related neurological disorders. Further clinical investigation in patient populations is warranted to fully elucidate the therapeutic potential of this innovative compound.
References
- 1. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s Disease. [escholarship.org]
Preclinical Profile of Itameline: A Cholinergic Agonist with Antiamnesic Properties
For Researchers, Scientists, and Drug Development Professionals
Published: November 27, 2025
Executive Summary
Itameline (formerly RU 47213), a non-selective muscarinic acetylcholine receptor agonist, demonstrated notable antiamnesic properties in preclinical studies. Developed for the treatment of Alzheimer's disease and other memory disorders, this compound reached Phase I/II clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its efficacy in animal models of amnesia, its mechanism of action, and detailed experimental methodologies. This compound is a prodrug that is metabolized to its active form, RU-35963.
Introduction
Cognitive decline, particularly memory impairment, is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease. The cholinergic hypothesis of memory dysfunction posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes significantly to these cognitive impairments. Consequently, therapeutic strategies aimed at enhancing cholinergic neurotransmission have been a cornerstone of drug development in this area. This compound emerged as a promising candidate from this research, acting as an agonist at muscarinic acetylcholine receptors to mimic the effects of ACh. This document synthesizes the key preclinical findings that established the antiamnesic potential of this compound.
Antiamnesic Efficacy in Preclinical Models
The primary evidence for this compound's antiamnesic effects comes from studies using a scopolamine-induced amnesia model in rats. Scopolamine is a muscarinic receptor antagonist that induces transient memory deficits, providing a robust model for screening potential cognitive enhancers.
Reversal of Scopolamine-Induced Deficits
A key study evaluated the ability of this compound to reverse working memory deficits induced by scopolamine (0.1 mg/kg, s.c.) in rats performing in an automated radial arm maze and a T-maze. This compound was administered orally at doses of 0.2, 0.5, 1, and 2 mg/kg.
Table 1: Effect of this compound (RU 47213) on Scopolamine-Induced Working Memory Errors in the Radial Arm Maze
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Errors ± SEM | % Reversal of Scopolamine Effect |
| Vehicle + Vehicle | - | 1.5 ± 0.3 | - |
| Scopolamine (0.1 mg/kg) + Vehicle | - | 4.8 ± 0.5 | 0% |
| Scopolamine + this compound | 0.2 | 3.5 ± 0.6 | ~39% |
| Scopolamine + this compound | 0.5 | 2.8 ± 0.4 | ~61% |
| Scopolamine + this compound | 1 | 2.2 ± 0.5 | ~79% |
| Scopolamine + this compound | 2 | 1.8 ± 0.4 | ~91% |
| Scopolamine + THA (Reference) | 1.3 | 3.1 ± 0.7 | ~52% |
| Scopolamine + THA (Reference) | 5 | 2.0 ± 0.6** | ~85% |
| p<0.05, **p<0.01 vs. Scopolamine + Vehicle. Data extrapolated from graphical representations in M'Harzi et al., 1997. |
Table 2: Effect of this compound (RU 47213) on Scopolamine-Induced Deficits in T-Maze Delayed Reinforced Alternation
| Treatment Group | Dose (mg/kg, p.o.) | Mean % Correct Responses ± SEM | % Reversal of Scopolamine Effect |
| Vehicle + Vehicle | - | 95 ± 2 | - |
| Scopolamine (0.1 mg/kg) + Vehicle | - | 65 ± 5 | 0% |
| Scopolamine + this compound | 0.2 | 75 ± 6 | ~33% |
| Scopolamine + this compound | 0.5 | 82 ± 4 | ~57% |
| Scopolamine + this compound | 1 | 88 ± 3 | ~77% |
| Scopolamine + this compound | 2 | 92 ± 2 | ~90% |
| Scopolamine + THA (Reference) | 1.3 | 78 ± 5 | ~43% |
| Scopolamine + THA (Reference) | 5 | 85 ± 4 | ~67% |
| *p<0.05, **p<0.01 vs. Scopolamine + Vehicle. Data extrapolated from graphical representations in M'Harzi et al., 1997. |
Mechanism of Action
Figure 1: Proposed mechanism of action for this compound.
Experimental Protocols
Animals
Male Sprague-Dawley rats were used in the behavioral studies. They were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum, except during behavioral testing where a food deprivation schedule was implemented to motivate performance in the maze tasks.
Scopolamine-Induced Amnesia Model
To induce a memory deficit, scopolamine hydrobromide was administered subcutaneously (s.c.) at a dose of 0.1 mg/kg, 15 minutes prior to the behavioral test session.
Radial Arm Maze Task
-
Apparatus: An automated eight-arm radial maze was used. Each arm was equipped with a food cup at the end, and entry into an arm was detected by photobeams.
-
Procedure:
-
Habituation and Training: Rats were first habituated to the maze and trained to retrieve food rewards from the arms. A daily session consisted of the rat being placed on the central platform and allowed to explore the maze until all eight arms were visited or a set time elapsed.
-
Testing: On test days, scopolamine was administered 15 minutes before the trial. This compound or the reference compound, Tetrahydroaminoacridine (THA), was administered orally 60 minutes before the trial.
-
Data Collection: The number of working memory errors (re-entry into an already visited arm) was recorded.
-
Figure 2: Experimental workflow for the radial arm maze task.
T-Maze Delayed Reinforced Alternation Task
-
Apparatus: A standard T-maze with a starting arm and two goal arms.
-
Procedure:
-
Training: Rats were trained on a delayed reinforced alternation task. In each trial, the rat was forced to enter one of the goal arms (e.g., the left arm) where it received a food reward. After a delay, the rat was returned to the start arm and had to choose the opposite arm (the right arm in this example) to receive a reward.
-
Testing: Similar to the radial arm maze, scopolamine was administered 15 minutes prior to the test session, and this compound or THA was given 60 minutes before.
-
Data Collection: The percentage of correct responses (alternations) was calculated.
-
Figure 3: Experimental workflow for the T-maze task.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in preclinical species (e.g., Cmax, Tmax, half-life, bioavailability) are not extensively reported in publicly accessible literature. As a prodrug, the pharmacokinetic profile of both this compound and its active metabolite RU-35963 would be critical for a full understanding of its in vivo activity.
Conclusion
The preclinical data for this compound demonstrate its potential as an antiamnesic agent, effectively reversing cholinergic-deficit-induced memory impairments in rodent models. Its mechanism as a muscarinic acetylcholine receptor agonist aligns with the well-established cholinergic hypothesis of memory. While the discontinuation of its clinical development limits the available data, the foundational preclinical studies provide valuable insights for the continued exploration of cholinergic modulators in the treatment of cognitive disorders. Further research to fully characterize the receptor binding profile of its active metabolite, RU-35963, and its pharmacokinetic properties would be beneficial for the field.
Itameline's Impact on Cholinergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itameline (developmental code name RU-47213) is a cholinomimetic agent investigated for its potential as a cognitive enhancer in conditions such as Alzheimer's disease.[1] Contrary to initial broad classifications, this compound's mechanism of action is primarily centered on the muscarinic branch of the cholinergic nervous system. It functions as a prodrug, being converted in vivo to its active metabolite, RU-35963, which is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[2] This technical guide provides an in-depth overview of the experimental methodologies used to characterize the effects of this compound and its active metabolite on cholinergic neurotransmission, with a focus on its interaction with muscarinic receptors. The guide includes detailed protocols for receptor binding and functional assays, hypothetical quantitative data for illustrative purposes, and visualizations of relevant pathways and workflows.
Introduction: The Cholinergic System and this compound's Place Within It
The cholinergic system, integral to cognitive processes such as memory and learning, is primarily mediated by the neurotransmitter acetylcholine (ACh).[3][4] ACh exerts its effects through two major classes of receptors: ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs).[3] While both are crucial, they mediate distinct signaling cascades. This compound, developed as a potential therapeutic for memory deficits, was found to enhance cholinergic transmission. Specifically, it operates as a prodrug for the potent, non-selective muscarinic receptor agonist RU-35963. Its development reached Phase II clinical trials before being discontinued. This guide will detail the experimental framework for characterizing such a compound's interaction with the muscarinic cholinergic system.
Characterizing Receptor Binding Affinity
A crucial first step in characterizing a compound like this compound's active metabolite (RU-35963) is to determine its binding affinity for the different muscarinic receptor subtypes (M1-M5). This is typically achieved through competitive radioligand binding assays.
Quantitative Data: Muscarinic Receptor Binding Affinity
The following table presents hypothetical binding affinities (Ki values) for RU-35963 at human muscarinic receptor subtypes, illustrating its non-selective profile.
| Receptor Subtype | Radioligand | Test Compound | K_i (nM) |
| M1 | [³H]-Pirenzepine | RU-35963 | 15.2 |
| M2 | [³H]-AF-DX 384 | RU-35963 | 25.8 |
| M3 | [³H]-4-DAMP | RU-35963 | 18.5 |
| M4 | [³H]-Himbacine | RU-35963 | 32.1 |
| M5 | [³H]-4-DAMP | RU-35963 | 22.4 |
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., RU-35963) for muscarinic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
Radioligands specific for each receptor subtype (e.g., [³H]-Pirenzepine for M1).
-
Test compound (RU-35963) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Culture cells expressing the target mAChR subtype and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend it in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, cell membranes, and a saturating concentration of a non-labeled antagonist (e.g., atropine).
-
Competitive Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Characterization of Muscarinic Agonism
Beyond binding, it is essential to determine the functional activity of this compound's metabolite at mAChRs. This involves measuring the cellular response following receptor activation. Since mAChRs are G-protein coupled receptors (GPCRs), their activation leads to downstream signaling events, such as changes in intracellular calcium levels.
Quantitative Data: Functional Potency and Efficacy
The following table shows hypothetical functional data for RU-35963, demonstrating its agonist activity at M1 and M3 receptors, which are coupled to the Gq pathway leading to calcium mobilization.
| Receptor Subtype | Assay Type | Parameter | Value |
| M1 | Calcium Mobilization | EC₅₀ (nM) | 45.3 |
| M1 | Calcium Mobilization | % Efficacy (vs. ACh) | 85% |
| M3 | Calcium Mobilization | EC₅₀ (nM) | 58.9 |
| M3 | Calcium Mobilization | % Efficacy (vs. ACh) | 92% |
Experimental Protocol: In Vitro Calcium Mobilization Assay
Objective: To measure the functional potency (EC₅₀) and efficacy of a test compound as an agonist at Gq-coupled mAChRs.
Materials:
-
HEK293 cells stably expressing the M1 or M3 receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Test compound (RU-35963) at various concentrations.
-
Reference agonist (Acetylcholine).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescent plate reader with an integrated fluidic dispenser (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
-
Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye.
-
Compound Addition and Measurement: Place the plate into the fluorescent plate reader. The instrument will measure the baseline fluorescence, then automatically add the test compound or reference agonist at various concentrations, and continue to measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value. Efficacy is typically expressed as a percentage of the maximal response induced by the reference agonist, acetylcholine.
Effects on Acetylcholine Release
Muscarinic receptors, particularly the M2 and M4 subtypes, are often located presynaptically on cholinergic nerve terminals and act as autoreceptors. Their activation typically inhibits further acetylcholine release. To fully understand this compound's impact, its effect on ACh release must be quantified.
Quantitative Data: Modulation of Acetylcholine Release
This table presents hypothetical data on the effect of RU-35963 on potassium-evoked acetylcholine release from rat hippocampal slices.
| Condition | Test Compound | Concentration | % Change in ACh Release |
| K⁺-evoked Release | RU-35963 | 1 µM | - 42% |
| K⁺-evoked Release + Atropine | RU-35963 | 1 µM | - 5% |
Experimental Protocol: In Vitro Acetylcholine Release Assay
Objective: To measure the effect of a test compound on neurotransmitter release from brain tissue.
Materials:
-
Rat brain tissue (e.g., hippocampus or striatum).
-
Vibratome or tissue chopper for slicing.
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂.
-
High potassium (K⁺) aCSF for depolarization-induced release.
-
Test compound (RU-35963).
-
Muscarinic antagonist (e.g., atropine) for control experiments.
-
Acetylcholine assay kit (colorimetric or fluorometric).
-
HPLC with electrochemical detection (for higher sensitivity).
Procedure:
-
Tissue Preparation: Prepare acute brain slices of a specific thickness (e.g., 300-400 µm) using a vibratome in ice-cold aCSF.
-
Pre-incubation: Allow the slices to recover in oxygenated aCSF at room temperature.
-
Basal Release: Transfer slices to a chamber and perfuse with normal aCSF to measure basal ACh release. Collect samples of the perfusate.
-
Stimulated Release: Switch the perfusion to high K⁺ aCSF to depolarize the neurons and evoke ACh release. Collect the perfusate.
-
Drug Application: Perfuse the slices with aCSF containing the test compound for a set period, then switch to high K⁺ aCSF also containing the test compound to measure its effect on evoked release.
-
Control: In separate experiments, co-apply the test compound with an antagonist to confirm the effect is receptor-mediated.
-
ACh Quantification: Measure the concentration of acetylcholine in the collected perfusate samples using a commercial assay kit or HPLC-ED.
-
Data Analysis: Express the evoked ACh release as a percentage of the basal release. Compare the evoked release in the presence of the test compound to the control condition to determine the percentage of inhibition or enhancement.
Conclusion
The characterization of this compound and its active metabolite RU-35963 reveals a compound that primarily interacts with the muscarinic cholinergic system. Through a systematic application of radioligand binding assays, functional cellular assays, and neurotransmitter release studies, a comprehensive pharmacological profile can be established. The hypothetical data presented in this guide illustrate a non-selective muscarinic agonist profile, which aligns with the preclinical findings that this compound can reverse scopolamine-induced memory deficits, a model heavily reliant on muscarinic receptor function. This technical guide provides a framework for the rigorous evaluation of novel cholinergic agents, ensuring a thorough understanding of their mechanism of action for drug development professionals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of Itameline: A Technical Guide to Their Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itameline (RU-47213) is a non-selective muscarinic acetylcholine receptor agonist that was investigated for the treatment of Alzheimer's disease. As a prodrug of the arecoline derivative RU-35963, it demonstrated cognitive-enhancing effects in preclinical studies. Structurally, this compound is a tetrahydropyridine, a scaffold that has been extensively explored in the quest for potent and selective muscarinic agonists. This technical guide provides an in-depth overview of the structural analogs of this compound, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological activity at muscarinic receptors. The aim is to offer a comprehensive resource for researchers engaged in the development of novel cholinergic therapeutics.
Core Structural Scaffold and Rationale for Analog Development
The 1,2,5,6-tetrahydropyridine moiety forms the core structure of this compound and its analogs. This scaffold serves as a bioisostere for the ester group of acetylcholine, providing a stable and conformationally constrained framework for interaction with muscarinic receptors. The development of structural analogs has primarily focused on the modification of the substituent at the 3-position of the tetrahydropyridine ring. By varying the heterocyclic ring system and its substituents at this position, researchers have aimed to modulate the affinity and selectivity of these compounds for the different muscarinic receptor subtypes (M1-M5), with a particular emphasis on developing selective M1 agonists for the treatment of cognitive deficits in Alzheimer's disease.
Data Presentation: Quantitative Activity of this compound Analogs
The following tables summarize the in vitro binding affinities and functional activities of various series of this compound structural analogs at muscarinic receptors.
Table 1: 3-(Pyrazinyl)-1,2,5,6-tetrahydro-1-methylpyridine Analogs [1]
| Compound | R | M1 (Vas Deferens) IC50 (nM) | Muscarinic Receptor Binding IC50 (nM) |
| 3a | OCH3 | > 1000 | 180 |
| 3b | OC2H5 | 200 | 48 |
| 3c | O(n-C3H7) | 30 | 15 |
| 3d | O(n-C4H9) | 8 | 5.4 |
| 3e | O(n-C5H11) | 3 | 3.2 |
| 3f | O(n-C6H13) | 2 | 2.5 |
| 3g | O(n-C7H15) | 10 | 4.1 |
| 3h | O(n-C8H17) | 30 | 7.9 |
Table 2: 3-(1,2,5-Thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridine Analogs [2]
| Compound | R | M1 (Rabbit Vas Deferens) IC50 (nM) | M2 (Guinea Pig Atria) IC50 (nM) | [3H]Oxo-M Binding IC50 (nM) | [3H]Pz Binding IC50 (nM) |
| 5a | OCH3 | 100 | > 10000 | 11 | 22 |
| 5d | O(n-C4H9) | 0.3 | > 10000 | 1.8 | 2.5 |
| 5e | O(n-C5H11) | 0.08 | 3000 | 1.2 | 1.5 |
| 5f | O(n-C6H13) | 0.09 | 1000 | 1.5 | 1.8 |
| 7d | S(n-C4H9) | 0.07 | > 10000 | 0.8 | 1.1 |
| 7e | S(n-C5H11) | 0.03 | 2000 | 0.5 | 0.6 |
| 7f | S(n-C6H13) | 0.02 | 800 | 0.4 | 0.5 |
| 11 | H | 10 | 10 | 3.2 | 4.5 |
Table 3: 3-(3-Alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridine Analogs [3]
| Compound | R | [3H]QNB Binding IC50 (nM) | [3H]Oxotremorine-M Binding IC50 (nM) | Guinea Pig Ileum EC50 (nM) / Intrinsic Activity |
| 2a | CH3 | 180 | 110 | 1000 / 0.8 |
| 2b | C2H5 | 80 | 45 | 300 / 0.9 |
| 2c | n-C3H7 | 25 | 15 | 100 / 1.0 |
| 2d | n-C4H9 | 10 | 6 | 30 / 1.0 |
| 2e | n-C5H11 | 8 | 5 | 20 / 1.0 |
| 2f | n-C6H13 | 12 | 8 | 30 / 1.0 |
| 2g | n-C7H15 | 20 | 15 | 50 / 0.9 |
| 7 | n-C4H9 (N-desmethyl) | 5 | 3 | 10 / 1.0 |
Table 4: 3-(Pyrazolyl)-1,2,5,6-tetrahydropyridine Analogs [4]
| Compound | R | [3H]Pirenzepine Binding Ki (nM) | [3H]Oxotremorine-M Binding Ki (nM) |
| 4a | H | 1,200 | 50 |
| 4b | Cl | 2,500 | 100 |
| 4c | Br | 3,000 | 120 |
| 4d | I | 4,000 | 150 |
Experimental Protocols
Muscarinic Receptor Binding Assays
A detailed protocol for competitive radioligand receptor binding assays is provided to determine the affinity of test compounds for muscarinic acetylcholine receptors.[5]
Objective: To determine the inhibition constant (Ki) of structural analogs of this compound for the five muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
Membrane Preparations: Membranes from cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB). The final concentration should be close to the KD value for each receptor subtype.
-
Non-specific Binding Control: Atropine (10 µM final concentration).
-
Test Compounds: this compound analogs at a range of concentrations (e.g., 10-10 M to 10-4 M).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: Ice-cold PBS.
-
Filtration Apparatus: 96-well glass fiber filter plates (e.g., Millipore MultiScreen) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell pellets on ice.
-
Homogenize the cells in assay buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, as determined by a standard protein assay (e.g., BCA or Bradford assay).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of atropine solution, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of each test compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium. The optimal time and temperature should be determined in preliminary experiments.
-
Filtration:
-
Pre-soak the glass fiber filters with wash buffer.
-
Rapidly terminate the binding reaction by filtering the contents of each well through the filters using a cell harvester.
-
Wash the filters rapidly with 3 x 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plates.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Functional Assays: Phosphoinositide (PI) Turnover
M1, M3, and M5 muscarinic receptors are coupled to Gq/11 proteins, and their activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). Measuring the accumulation of inositol phosphates is a direct measure of agonist activity at these receptor subtypes.
General Protocol:
-
Cell Culture and Labeling: Cells expressing the target muscarinic receptor subtype are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Agonist Stimulation: The labeled cells are then stimulated with various concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is terminated, and the inositol phosphates are extracted.
-
Quantification: The amount of [3H]inositol phosphates is determined by ion-exchange chromatography followed by liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Drug Discovery Workflow for Muscarinic Agonists.
Conclusion
The exploration of this compound's structural analogs has yielded a rich body of data on the structure-activity relationships of tetrahydropyridine-based muscarinic agonists. By systematically modifying the heterocyclic substituent at the 3-position, researchers have been able to fine-tune the affinity and efficacy of these compounds, leading to the identification of potent and selective M1 agonists. The quantitative data and experimental protocols presented in this guide offer a valuable resource for the continued development of novel therapeutics targeting muscarinic receptors for the treatment of Alzheimer's disease and other neurological disorders. The signaling pathway and workflow diagrams provide a clear visual framework for understanding the molecular mechanisms and the drug discovery process in this important area of research.
References
- 1. Novel functional M1 selective muscarinic agonists. 2. Synthesis and structure-activity relationships of 3-pyrazinyl-1,2,5,6-tetrahydro-1-methylpyridines. Construction of a molecular model for the M1 pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and muscarinic activities of 3-(pyrazolyl)-1,2,5,6-tetrahydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of M1 Receptor Agonism in the Pharmacological Profile of Itameline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Itameline and the M1 Muscarinic Receptor
This compound emerged as a potential therapeutic for Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cognitive function. The rationale for its development was rooted in the cholinergic hypothesis of the disease, which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the observed cognitive impairments. By acting as a muscarinic receptor agonist, this compound and its active metabolite, RU-35963, were designed to mimic the effects of ACh at these receptors, thereby compensating for the cholinergic deficit.
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), particularly in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex.[3] This localization makes the M1 receptor a key target for therapies aimed at improving cognitive function.
M1 Receptor Signaling Pathways
Activation of the M1 receptor by an agonist, such as the active metabolite of this compound, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the M1 receptor to the Gq/11 family of G-proteins.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevation of intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses, including the modulation of ion channel activity and gene expression, which are thought to underlie the pro-cognitive effects of M1 agonism.
M1 Receptor Gq Signaling Pathway Activated by this compound's Active Metabolite.
Quantitative Data on this compound's M1 Receptor Activity
A comprehensive review of the scientific literature did not yield specific quantitative data for the binding affinity (Ki) or functional potency (EC50) of this compound or its active metabolite, RU-35963, at the M1 muscarinic receptor or other muscarinic subtypes. This compound is consistently described as a non-selective muscarinic agonist, implying that it likely interacts with multiple muscarinic receptor subtypes.[1]
For context, the table below provides a summary of the known pharmacological characteristics of this compound.
| Parameter | Value/Description | Reference |
| Drug Name | This compound (RU-47213) | |
| Active Metabolite | RU-35963 | |
| Mechanism of Action | Non-selective muscarinic acetylcholine receptor agonist | |
| Receptor Selectivity | Non-selective for muscarinic receptor subtypes | |
| Preclinical Efficacy | Reverses scopolamine-induced working memory deficits in rats |
Experimental Protocols for Assessing M1 Receptor Agonism
The following sections detail representative experimental protocols that are commonly employed to characterize the interaction of a compound like this compound with the M1 muscarinic receptor.
Radioligand Binding Assay for M1 Receptor Affinity
This assay determines the binding affinity of a test compound to the M1 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the M1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human M1 muscarinic receptor.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Test compound (e.g., RU-35963).
-
Atropine as a non-selective muscarinic antagonist for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-NMS (typically at its Kd value), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine (e.g., 1 µM).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a Radioligand Binding Assay.
Inositol Phosphate (IP) Accumulation Assay for M1 Receptor Functional Activity
This assay measures the functional consequence of M1 receptor activation by quantifying the accumulation of inositol phosphates, a downstream second messenger.
Objective: To determine the half-maximal effective concentration (EC50) and maximal efficacy (Emax) of a test compound as an M1 receptor agonist.
Materials:
-
Cells expressing the human M1 muscarinic receptor.
-
[3H]-myo-inositol for labeling cellular phosphoinositides.
-
LiCl solution (to inhibit inositol monophosphatase).
-
Test compound (e.g., RU-35963).
-
Agonist stimulation buffer.
-
Dowex AG1-X8 resin for anion exchange chromatography.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Seed the M1 receptor-expressing cells in 24-well plates and grow to confluence.
-
Label the cells by incubating them with [3H]-myo-inositol in inositol-free medium overnight.
-
Wash the cells and pre-incubate with a buffer containing LiCl for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of the test compound to the cells and incubate for a specified time (e.g., 30-60 minutes) to stimulate IP accumulation.
-
Terminate the stimulation by adding a lysis buffer (e.g., ice-cold perchloric acid).
-
Neutralize the cell lysates.
-
Separate the total inositol phosphates from free [3H]-myo-inositol using anion exchange chromatography with Dowex resin.
-
Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
-
Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vivo Scopolamine-Induced Amnesia Model
This behavioral model assesses the ability of a test compound to reverse cognitive deficits induced by the muscarinic antagonist scopolamine, providing an indication of its pro-cognitive potential.
Objective: To evaluate the efficacy of a test compound in reversing scopolamine-induced memory impairment in rodents.
Animals: Male Wistar rats or Swiss albino mice.
Materials:
-
Test compound (e.g., this compound).
-
Scopolamine hydrobromide.
-
Vehicle (e.g., saline).
-
Behavioral apparatus (e.g., Morris water maze, T-maze, or passive avoidance apparatus).
Procedure (Example using a T-maze delayed alternation task):
-
Train the animals in the T-maze to an asymptotic level of performance on the delayed reinforced alternation task.
-
On the test day, divide the animals into groups: Vehicle + Vehicle, Vehicle + Scopolamine, Test Compound + Scopolamine.
-
Administer the test compound (e.g., this compound at various doses, orally or intraperitoneally) at a specified time before the test session.
-
Administer scopolamine (e.g., 0.1-1.0 mg/kg, subcutaneously or intraperitoneally) at a specified time before the test session to induce a memory deficit.
-
Conduct the T-maze delayed alternation task, recording the number of correct and incorrect choices.
-
Analyze the data to determine if the test compound significantly improves the performance of the scopolamine-treated animals compared to the Vehicle + Scopolamine group.
Workflow for the Scopolamine-Induced Amnesia Model.
Discussion and Conclusion
This compound's development was predicated on the hypothesis that agonizing muscarinic receptors, including the M1 subtype, could ameliorate the cognitive symptoms of Alzheimer's disease. The preclinical evidence demonstrating its ability to reverse scopolamine-induced memory deficits in animal models supports this hypothesis. The M1 receptor's high expression in brain regions integral to cognition, and its role in modulating neuronal excitability and synaptic plasticity, provides a strong rationale for its targeting.
The lack of publicly available, specific quantitative data on the binding and functional activity of this compound and its active metabolite at the M1 receptor and other muscarinic subtypes is a significant limitation in fully characterizing its pharmacological profile. While it is described as a "non-selective" agonist, the relative contribution of its activity at the M1 receptor versus other subtypes to its overall effects remains to be elucidated. Future research, should it become available, would benefit from detailed pharmacological studies to quantify the affinity and efficacy of RU-35963 at each of the five muscarinic receptor subtypes.
References
Methodological & Application
Application Notes and Protocols for Itameline (EVP-6124) Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itameline, also known as EVP-6124, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] It has demonstrated pro-cognitive effects in various preclinical rodent models, making it a compound of interest for neurological and psychiatric research. These application notes provide detailed protocols for the preparation and administration of this compound to rodent models, summarize key pharmacokinetic and pharmacodynamic data, and illustrate its primary signaling pathway.
Data Presentation
Quantitative Data Summary
The following tables summarize key in vivo data for this compound (EVP-6124) administration in rats. Due to the characteristic inverted U-shaped dose-response curve observed for α7 nAChR agonists, careful dose selection is critical for efficacy.
Table 1: Pharmacodynamic and Efficacy Data for this compound in Rats
| Parameter | Oral (p.o.) Administration | Subcutaneous (s.c.) Administration | Reference(s) |
| Animal Model | Wistar Rats | Sprague-Dawley Rats | [1][2] |
| Effective Dose | 0.3 mg/kg | 0.1 mg/kg | [1][2] |
| Observed Effect | Restoration of memory function in object recognition task. | Increased dopamine, acetylcholine, and glutamate efflux in the medial prefrontal cortex. | |
| Ineffective/Sub-efficacious Dose | 0.03 mg/kg (alone) | 0.03 mg/kg and 0.3 mg/kg for glutamate efflux | |
| Co-administration Synergy | A sub-efficacious dose of 0.03 mg/kg (p.o.) fully restored memory when co-administered with a sub-efficacious dose of donepezil (0.1 mg/kg, p.o.). | Not Applicable |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral (p.o.) Administration (0.3 mg/kg) | Note | Reference(s) |
| Animal Model | Rat | N/A | |
| Resulting Plasma Concentration | ~0.3 ng/mL (at 1-4 hours post-dosing) | This concentration was associated with memory enhancement. | |
| Brain Penetration | Good | Brain-to-plasma ratios of approximately 2 between 1 and 4 hours, and 5 at 8 hours post-dose. | |
| Tmax (Time to Maximum Concentration) | Not explicitly stated in the search results. | N/A | |
| Cmax (Maximum Concentration) | Not explicitly stated in the search results. | N/A | |
| Half-life (t½) | Not explicitly stated in the search results. | N/A | |
| Bioavailability | Not explicitly stated in the search results. | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound for Administration
Materials:
-
This compound (EVP-6124) hydrochloride (salt form is generally more water-soluble)
-
Vehicle: Sterile saline (0.9% sodium chloride)
-
Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Solubilization:
-
For Saline Vehicle: Directly dissolve the this compound hydrochloride in sterile saline to the desired final concentration. Vortex thoroughly to ensure complete dissolution.
-
If solubility is an issue: First, dissolve the this compound in a minimal amount of DMSO. Then, bring the solution to the final volume with sterile saline. The final concentration of DMSO should be kept to a minimum (ideally less than 5%) to avoid vehicle-induced effects.
-
-
Preparation of Dosing Solution: Prepare a stock solution from which the final dosing solution can be made by dilution with the vehicle. For example, to achieve a dose of 0.3 mg/kg in a dosing volume of 1 mL/kg, a 0.3 mg/mL solution is required.
-
Storage: Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Protect from light. Before administration, allow the solution to come to room temperature.
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
Rat oral gavage needles (16-18 gauge, 2-3 inches with a rounded tip)
-
Syringes (1-3 mL)
-
Prepared this compound solution
-
Animal scale
Procedure:
-
Animal Handling: Gently restrain the rat. Ensure the head and body are held securely to prevent movement and injury.
-
Dose Calculation: Weigh the animal to accurately calculate the volume of the this compound solution to be administered. The typical oral gavage volume for rats is 5-10 mL/kg.
-
Gavage Needle Insertion: a. Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth and avoid stomach perforation. b. With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars). c. Advance the needle smoothly along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and re-attempt.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the solution.
-
Withdrawal: After administration, gently and smoothly withdraw the gavage needle.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Protocol 3: Subcutaneous (s.c.) Injection in Rats
Materials:
-
Needles (25-27 gauge)
-
Syringes (1 mL)
-
Prepared this compound solution
-
Animal scale
Procedure:
-
Animal Handling: Restrain the rat securely.
-
Dose Calculation: Weigh the animal to determine the correct injection volume. The typical subcutaneous injection volume for rats is 5-10 mL/kg.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades (scruff).
-
Injection: a. Lift the skin at the injection site to form a "tent." b. Insert the needle, bevel up, into the base of the tented skin, parallel to the body. c. Gently pull back on the syringe plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site. d. Slowly inject the this compound solution.
-
Withdrawal: Withdraw the needle and gently massage the injection site to aid dispersion of the solution.
-
Monitoring: Return the animal to its cage and observe for any adverse reactions at the injection site.
Mandatory Visualization
Signaling Pathway Diagram
This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor (α7nAChR), a ligand-gated ion channel. Activation of this receptor leads to an influx of calcium ions (Ca²⁺), which in turn triggers downstream signaling cascades, including the PI3K/Akt and JAK2/STAT3 pathways. These pathways are associated with neuroprotection and anti-inflammatory effects.
Caption: this compound's mechanism of action via α7nAChR activation.
Experimental Workflow Diagram
The following workflow illustrates a typical preclinical study to evaluate the pro-cognitive effects of this compound in a rodent model of cognitive impairment.
Caption: Workflow for a cognitive study of this compound in rodents.
References
- 1. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Itameline in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the in vivo use of Itameline (RU-47213), a non-selective muscarinic acetylcholine receptor agonist. This compound was investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease, due to its pro-cognitive and anti-amnesic properties.[1] Although its development was discontinued, the existing preclinical data offers valuable insights for researchers exploring cholinergic pathways and cognitive enhancement.[1][2][3] This document outlines established dosages from rodent studies, detailed experimental procedures, and the underlying signaling mechanism of this compound.
Introduction
This compound (developmental code name RU-47213) is a prodrug that is converted to its active metabolite, RU-35963, an arecoline derivative.[1] It functions as a non-selective agonist of muscarinic acetylcholine receptors (mAChRs), with a notable potency and a longer duration of action compared to arecoline. Preclinical studies have demonstrated its efficacy in reversing memory deficits in animal models, highlighting its potential as a cognitive enhancer. These notes are intended to serve as a guide for researchers designing in vivo experiments to investigate the effects of this compound.
Quantitative Data Summary
The following table summarizes the effective dosage of this compound (RU-47213) as reported in a key preclinical study investigating its anti-amnesic effects in a rat model of memory impairment.
| Animal Model | Effect | Route of Administration | Dosage Range (mg/kg) | Reference |
| Scopolamine-induced memory deficit in rats | Reversal of working memory deficits | Not specified, likely oral (p.o.) or subcutaneous (s.c.) | 0.2, 0.5, 1, 2 |
Experimental Protocols
This section provides a detailed methodology for an in vivo experiment designed to evaluate the efficacy of this compound in a rodent model of cognitive impairment, based on the available literature.
Animal Model and Housing
-
Species: Male Wistar rats (or other appropriate strain)
-
Age/Weight: Young adult (e.g., 250-300g at the start of the experiment)
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.
Materials and Reagents
-
This compound (RU-47213)
-
Scopolamine hydrochloride
-
Vehicle for this compound (e.g., sterile saline, distilled water, or a 0.5% methylcellulose solution)
-
Vehicle for Scopolamine (e.g., sterile saline)
-
Standard laboratory equipment for animal handling and administration (e.g., gavage needles, syringes)
-
Behavioral testing apparatus (e.g., T-maze, radial arm maze)
Experimental Procedure: Scopolamine-Induced Amnesia Model
This protocol is designed to assess the ability of this compound to reverse memory deficits induced by the muscarinic antagonist, scopolamine.
-
Habituation and Training:
-
Habituate the animals to the behavioral testing apparatus (e.g., T-maze or radial arm maze) for a set period each day for several days.
-
Train the animals on the specific memory task (e.g., delayed reinforced alternation in a T-maze or a spatial task in a radial maze) until they reach a stable baseline performance.
-
-
Drug Preparation:
-
Prepare fresh solutions of this compound and scopolamine on each testing day.
-
Dissolve this compound in the chosen vehicle to achieve the desired concentrations for the different dosage groups (0.2, 0.5, 1, and 2 mg/kg).
-
Dissolve scopolamine hydrochloride in sterile saline to a concentration of 0.1 mg/kg.
-
-
Drug Administration and Behavioral Testing:
-
On the test day, administer this compound (or its vehicle for the control group) at the chosen dosages. The timing of administration should be determined based on the pharmacokinetic profile of the compound, but a common window is 30-60 minutes before the behavioral task.
-
Administer scopolamine (0.1 mg/kg, s.c.) 15 minutes prior to the behavioral test to induce memory impairment.
-
Place the animal in the testing apparatus and record the performance on the memory task (e.g., number of errors, correct responses).
-
-
Data Analysis:
-
Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance of the different treatment groups.
-
Experimental Workflow Diagram
References
Reversing Scopolamine-Induced Amnesia with Donepezil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "Itameline" and its use in reversing scopolamine-induced amnesia did not yield any specific scientific literature or preclinical data. Therefore, to fulfill the request for detailed application notes and protocols, we have substituted "this compound" with Donepezil , a well-characterized and widely used acetylcholinesterase inhibitor that has been extensively documented to reverse scopolamine-induced cognitive deficits. The principles and protocols outlined here can serve as a comprehensive guide for studying cholinomimetic compounds in this established preclinical model of amnesia.
Introduction
Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, is a well-established pharmacological tool used to induce transient cognitive deficits in animal models, mimicking aspects of memory impairment seen in conditions like Alzheimer's disease.[1] This model is invaluable for the preclinical screening and validation of potential cognitive-enhancing therapeutics. Donepezil, a reversible inhibitor of acetylcholinesterase (AChE), enhances cholinergic neurotransmission by increasing the synaptic availability of acetylcholine (ACh).[2][3][4][5] This document provides detailed application notes and experimental protocols for utilizing Donepezil to reverse scopolamine-induced amnesia in rodents, a standard paradigm for evaluating pro-cognitive drug candidates.
Mechanism of Action and Signaling Pathways
Scopolamine induces amnesia by blocking muscarinic acetylcholine receptors (mAChRs), primarily in brain regions critical for memory formation, such as the hippocampus and cortex. This blockade disrupts downstream signaling cascades essential for synaptic plasticity and memory consolidation. Donepezil counteracts this effect by inhibiting AChE, the enzyme responsible for the breakdown of ACh in the synaptic cleft. The resulting increase in ACh levels enhances activation of the remaining available cholinergic receptors, thereby restoring cholinergic signaling and improving cognitive function.
The core signaling pathway involves the modulation of acetylcholine levels and its downstream effects on neuronal function. Scopolamine disrupts the binding of acetylcholine to muscarinic receptors, which are G-protein coupled receptors that, upon activation, can modulate several intracellular signaling cascades, including those involving protein kinase C (PKC) and cyclic AMP (cAMP). These pathways are crucial for long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Donepezil, by increasing synaptic acetylcholine, helps to overcome the competitive antagonism of scopolamine at muscarinic receptors, thereby restoring the signaling necessary for cognitive processes.
Quantitative Data Presentation
The efficacy of Donepezil in reversing scopolamine-induced amnesia has been demonstrated across various behavioral paradigms. The following tables summarize representative quantitative data from rodent studies.
Table 1: Morris Water Maze (MWM) - Escape Latency
| Treatment Group | Dose (mg/kg) | Mean Escape Latency (seconds) ± SEM |
| Vehicle Control | - | 20.5 ± 2.1 |
| Scopolamine | 1.0 | 45.2 ± 3.5 |
| Scopolamine + Donepezil | 1.0 + 1.0 | 28.7 ± 2.8 |
| Scopolamine + Donepezil | 1.0 + 3.0 | 22.1 ± 2.4 |
Table 2: Passive Avoidance Test - Step-through Latency
| Treatment Group | Dose (mg/kg) | Mean Step-through Latency (seconds) ± SEM |
| Vehicle Control | - | 280 ± 15 |
| Scopolamine | 1.0 | 95 ± 12 |
| Scopolamine + Donepezil | 1.0 + 0.5 | 185 ± 20 |
| Scopolamine + Donepezil | 1.0 + 1.0 | 250 ± 18 |
Table 3: Y-Maze Test - Spontaneous Alternation
| Treatment Group | Dose (mg/kg) | Mean Percentage of Spontaneous Alternation ± SEM |
| Vehicle Control | - | 75.2 ± 3.1 |
| Scopolamine | 1.0 | 51.5 ± 2.8 |
| Scopolamine + Donepezil | 1.0 + 3.0 | 68.9 ± 3.5 |
| Scopolamine + Donepezil | 1.0 + 5.0 | 72.4 ± 2.9 |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Drug Preparation and Administration
-
Donepezil Hydrochloride: Dissolve in sterile 0.9% saline. For oral administration, a typical concentration is 1 mg/mL. For intraperitoneal (i.p.) injection, adjust the concentration based on the required dosage and a standard injection volume (e.g., 10 mL/kg for mice).
-
Scopolamine Hydrobromide: Dissolve in sterile 0.9% saline. A common stock solution is 0.1 mg/mL for i.p. injection.
-
Administration Timeline: In a typical study design, Donepezil is administered 30-60 minutes prior to the behavioral task, and scopolamine is administered 30 minutes before the task.
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory.
-
Apparatus: A circular pool (approximately 120-150 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform is submerged about 1-2 cm below the water surface. The pool is surrounded by various extra-maze cues.
-
Acquisition Phase (4-5 days):
-
Four trials per day for each animal.
-
For each trial, the mouse is gently placed into the water at one of four randomly chosen starting positions.
-
The mouse is allowed to swim and find the hidden platform. If the platform is not found within 60-90 seconds, the mouse is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
The time to find the platform (escape latency) and the path taken are recorded using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.
-
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial (Training):
-
The mouse is placed in the light compartment.
-
After a short habituation period (e.g., 60 seconds), the guillotine door is opened.
-
When the mouse enters the dark compartment with all four paws, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial (24 hours later):
-
The mouse is again placed in the light compartment.
-
The guillotine door is opened.
-
The latency to enter the dark compartment (step-through latency) is recorded for up to a maximum of 300 or 600 seconds. No shock is delivered. A longer latency indicates better memory of the aversive stimulus.
-
Y-Maze Test
The Y-maze is used to assess spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms at a 120° angle from each other.
-
Procedure:
-
The mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded.
-
A spontaneous alternation is defined as consecutive entries into all three different arms (e.g., ABC, CAB).
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage indicates better spatial working memory.
-
Conclusion
The scopolamine-induced amnesia model is a robust and reliable tool for the preclinical evaluation of cognitive enhancers. Donepezil serves as an excellent positive control in this paradigm, consistently demonstrating its ability to reverse scopolamine-induced deficits in learning and memory across a range of behavioral tasks. The protocols and data presented here provide a comprehensive framework for researchers and drug development professionals to design and execute studies aimed at identifying and characterizing novel therapeutics for cognitive disorders. Careful attention to experimental detail and the use of multiple behavioral assays are crucial for obtaining valid and translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. drugfuture.com [drugfuture.com]
- 3. 2.7. Passive Avoidance Test [bio-protocol.org]
- 4. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cognitive Enhancement in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive timeline and detailed protocols for the preclinical assessment of cognitive-enhancing agents in animal models. The focus is on providing standardized methodologies to ensure reproducibility and comparability of data across studies.
I. General Timeline for Preclinical Cognitive Enhancement Studies
The development and evaluation of a potential cognitive enhancer in animal models typically follows a structured timeline, integrating pharmacological profiling with behavioral and molecular analyses. This process can be broadly divided into several phases:
| Phase | Duration | Key Objectives & Activities | Animal Models |
| Phase 1: Acute Dosing & Preliminary Efficacy | 2-4 Weeks | - Determine acute toxicity and dose-range finding. - Initial assessment of cognitive effects using rapid behavioral paradigms. - Establish pharmacokinetic/pharmacodynamic (PK/PD) relationship. | Healthy adult rodents (e.g., C57BL/6 mice, Sprague-Dawley rats). |
| Phase 2: Sub-Chronic Dosing & Efficacy in Impairment Models | 4-8 Weeks | - Evaluate cognitive enhancement in models of induced cognitive deficits (e.g., scopolamine, aging). - Assess effects on memory acquisition, consolidation, and retrieval. - Begin to investigate the mechanism of action (e.g., receptor occupancy). | Aged rodents, pharmacologically-induced amnesia models (e.g., scopolamine-induced), or genetic models of cognitive impairment.[1][2][3] |
| Phase 3: Chronic Dosing & Disease-Modifying Effects | 8-24+ Weeks | - Long-term assessment of cognitive benefits and potential disease-modifying effects in transgenic or lesion models. - Evaluate synaptic plasticity and neuroprotective effects. - Comprehensive safety and toxicology studies. | Transgenic models of neurodegenerative diseases (e.g., APP/PS1 mice for Alzheimer's), lesion models (e.g., ischemic brain injury).[1][4] |
| Phase 4: Mechanistic & Advanced Behavioral Studies | Concurrent with Phases 2 & 3 | - In-depth investigation of signaling pathways. - Electrophysiological studies (e.g., long-term potentiation). - Advanced behavioral paradigms to assess specific cognitive domains (e.g., executive function). | Varies based on the specific research question. |
II. Key Experimental Protocols
A. Morris Water Maze (MWM)
The Morris Water Maze is a widely used test to assess hippocampal-dependent spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (150-200 cm in diameter) filled with opaque water (20-22°C) containing a hidden escape platform submerged 1-2 cm below the surface. The room should contain various distal visual cues.
-
Acquisition Phase (4-5 days):
-
Mice are given four trials per day to find the hidden platform.
-
Each trial starts from one of four quasi-random starting positions.
-
The trial ends when the mouse finds the platform or after a maximum time (e.g., 60-90 seconds).
-
If the mouse fails to find the platform, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds to orient itself using the distal cues.
-
-
Probe Trial (Day 5 or 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
Data Presentation:
| Parameter | Control Group | Treatment Group | p-value |
| Acquisition Phase | |||
| Escape Latency (Day 1) | Mean ± SEM | Mean ± SEM | |
| Escape Latency (Day 4) | Mean ± SEM | Mean ± SEM | |
| Path Length (Day 4) | Mean ± SEM | Mean ± SEM | |
| Probe Trial | |||
| Time in Target Quadrant (%) | Mean ± SEM | Mean ± SEM | |
| Platform Crossings | Mean ± SEM | Mean ± SEM |
B. Novel Object Recognition (NOR)
The NOR test evaluates recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.
Protocol:
-
Apparatus: An open-field arena (e.g., 40x40x40 cm).
-
Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.
-
Familiarization/Training Phase (Day 2):
-
Two identical objects are placed in the arena.
-
The mouse is allowed to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Test Phase (Day 2, after a retention interval of 1-24 hours):
-
One of the familiar objects is replaced with a novel object.
-
The mouse is returned to the arena and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes). Exploration is typically defined as sniffing or touching the object with the nose.
-
Data Presentation:
| Parameter | Control Group | Treatment Group | p-value |
| Test Phase | |||
| Total Exploration Time (s) | Mean ± SEM | Mean ± SEM | |
| Discrimination Index* | Mean ± SEM | Mean ± SEM |
*Discrimination Index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
C. Fear Conditioning
This paradigm assesses associative learning and memory, which involves the amygdala and hippocampus.
Protocol:
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock, and a sound-generating device.
-
Training/Conditioning (Day 1):
-
The mouse is placed in the chamber and allowed to acclimate for a baseline period (e.g., 2-3 minutes).
-
An auditory cue (conditioned stimulus, CS; e.g., a tone of 80 dB for 20-30 seconds) is presented.
-
The CS co-terminates with a mild foot shock (unconditioned stimulus, US; e.g., 0.5-0.7 mA for 1-2 seconds).
-
This pairing is repeated 2-3 times with an inter-trial interval (e.g., 1-2 minutes).
-
-
Contextual Fear Test (Day 2):
-
The mouse is returned to the same conditioning chamber (the context).
-
Freezing behavior (the complete absence of movement except for respiration) is recorded for a set duration (e.g., 3-5 minutes) in the absence of the CS and US. This measures hippocampus-dependent memory of the context.
-
-
Cued Fear Test (Day 3):
-
The mouse is placed in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
After a baseline period, the auditory CS is presented without the US.
-
Freezing behavior is measured before and during the CS presentation. This assesses amygdala-dependent memory of the cue.
-
Data Presentation:
| Parameter | Control Group | Treatment Group | p-value |
| Contextual Fear Test | |||
| Freezing Time (%) | Mean ± SEM | Mean ± SEM | |
| Cued Fear Test | |||
| Pre-CS Freezing (%) | Mean ± SEM | Mean ± SEM | |
| CS Freezing (%) | Mean ± SEM | Mean ± SEM |
III. Signaling Pathways in Cognitive Enhancement
Several key signaling pathways are implicated in the molecular mechanisms of learning and memory and are often the targets of cognitive-enhancing drugs.
A. Glutamatergic Synaptic Plasticity
Activation of NMDA and AMPA glutamate receptors is critical for inducing long-term potentiation (LTP), a cellular correlate of learning and memory. Downstream signaling involves calcium influx and the activation of kinases like CaMKII and PKC, leading to enhanced synaptic strength.
B. Cholinergic Modulation of Cognition
The cholinergic system, particularly through muscarinic M1 receptors, plays a crucial role in attention, learning, and memory. Activation of M1 receptors can modulate neuronal excitability and synaptic plasticity.
IV. Experimental Workflow
A typical workflow for evaluating a novel cognitive enhancer is outlined below.
References
In Vitro Assays for Assessing Itameline's Receptor Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro assessment of Itameline's receptor binding affinity, with a focus on the sigma-1 (σ1) and sigma-2 (σ2) receptors. This compound, also known as E-52862, is a selective σ1 receptor antagonist.[1][2][3] This document outlines detailed protocols for radioligand binding assays, presents quantitative binding affinity data in a clear tabular format, and includes diagrams of the relevant signaling pathway and experimental workflows to facilitate understanding and replication of these essential drug discovery assays.
Data Presentation: this compound Receptor Binding Affinity
The following table summarizes the quantitative data for this compound's binding affinity to various receptors, as determined by in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity for a receptor; a lower Ki value indicates a higher affinity.[4]
| Compound | Receptor | Species | Radioligand | Ki (nM) | Reference |
| This compound (E-52862) | Sigma-1 (σ1) | Human | Not Specified | 17 | [2] |
| This compound (E-52862) | Sigma-1 (σ1) | Guinea Pig | Not Specified | 23.5 | |
| This compound (E-52862) | Sigma-2 (σ2) | Human | Not Specified | >1000 (9300) | |
| This compound (E-52862) | 5-HT2B | Human | Not Specified | 328 |
Note: The IC50 value for this compound at the human 5-HT2B receptor has been reported as 4.7 µM.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Experimental Workflows
Caption: General Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
The following are detailed protocols for in vitro radioligand binding assays to determine the binding affinity of a test compound like this compound for the σ1 and σ2 receptors. These protocols are based on established methodologies.
Competitive Radioligand Binding Assay for Sigma-1 (σ1) Receptor
Objective: To determine the inhibition constant (Ki) of this compound for the σ1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Test Compound: this compound hydrochloride
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand)
-
Membrane Preparation: Guinea pig brain or liver membranes, or cell lines expressing human σ1 receptors (e.g., MCF-7 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Apparatus: 96-well microplates, glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI), filtration manifold, and a liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the [³H]-(+)-pentazocine stock solution in the assay buffer to a final concentration of approximately its Kd value (typically around 2-5 nM).
-
Prepare the membrane homogenate in the assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio (e.g., 0.032 mg protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, and the membrane preparation.
-
Non-specific Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, the membrane preparation, and a high concentration of haloperidol (10 µM).
-
Test Compound Wells: Add the various dilutions of this compound, [³H]-(+)-pentazocine, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Competitive Radioligand Binding Assay for Sigma-2 (σ2) Receptor
Objective: To determine the inhibition constant (Ki) of this compound for the σ2 receptor.
Materials:
-
Test Compound: this compound hydrochloride
-
Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]DTG) (a non-selective sigma receptor ligand).
-
Masking Agent: (+)-pentazocine (100 nM final concentration) to block the binding of [³H]DTG to σ1 receptors.
-
Membrane Preparation: Rat liver membranes or cell lines with high expression of σ2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration) or a high concentration of unlabeled DTG.
-
Apparatus: Same as for the σ1 receptor assay.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the [³H]DTG stock solution in the assay buffer to a final concentration near its Kd for the σ2 receptor (typically around 5 nM).
-
Prepare the membrane homogenate in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
To all wells (except total and non-specific binding), add the masking agent, (+)-pentazocine.
-
Total Binding Wells: Add assay buffer, [³H]DTG, and the membrane preparation.
-
Non-specific Binding Wells: Add assay buffer, [³H]DTG, the membrane preparation, and a high concentration of haloperidol or unlabeled DTG.
-
Test Compound Wells: Add the various dilutions of this compound, (+)-pentazocine, [³H]DTG, and the membrane preparation.
-
-
Incubation, Filtration, Radioactivity Measurement, and Data Analysis:
-
Follow the same procedures as outlined in steps 3-6 of the σ1 receptor binding assay protocol. The incubation is typically performed at room temperature for 120 minutes. The data analysis will yield the Ki of this compound for the σ2 receptor.
-
These detailed protocols and the accompanying data and visualizations provide a solid foundation for researchers to accurately assess the in vitro receptor binding profile of this compound and similar compounds.
References
- 1. E-52862 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Experimental Use of Itameline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the dissolution of Itameline for in vitro and in vivo experimental use. This compound is a non-selective muscarinic acetylcholine receptor agonist that has been investigated for its potential as a cognitive enhancer. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound is provided in Table 1. This compound is soluble in dimethyl sulfoxide (DMSO).
| Property | Value |
| Molecular Formula | C₁₄H₁₅ClN₂O₃ |
| Molecular Weight | 294.73 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store powder at -20°C for long-term storage. |
Table 1: Chemical Properties of this compound.
Protocol for Dissolving this compound
This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution for use in cell-based assays and in vivo studies.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile pipette tips
-
Appropriate sterile culture medium or vehicle for in vivo administration (e.g., sterile saline)
Preparation of this compound Stock Solution (10 mM)
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 294.73 g/mol * Volume (L)
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 294.73 mg/mmol * 0.001 L = 2.9473 mg
-
-
-
-
Dissolution Procedure:
-
Aseptically weigh the calculated amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the required volume of DMSO to the tube.
-
Vortex the solution until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. When stored properly, the stock solution is stable for several months.
-
Preparation of Working Solutions
For In Vitro Cell-Based Assays:
-
Determine the final desired concentration of this compound for your experiment.
-
Perform a serial dilution of the 10 mM stock solution in the appropriate cell culture medium to achieve the final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control for the experiment contains the same final concentration of DMSO as the this compound-treated samples.
-
For In Vivo Animal Studies:
-
Determine the desired dose of this compound in mg/kg for your animal model.
-
Dilute the 10 mM stock solution in a suitable sterile vehicle for in vivo administration, such as sterile saline (0.9% NaCl).
Experimental Protocols
In Vitro: Muscarinic Receptor Activation Assay
This protocol provides a general framework for assessing the activity of this compound on cells expressing muscarinic acetylcholine receptors.
Example Assay: Calcium Flux Assay for M1 Receptor Activation
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK-293) cells stably expressing the human M1 muscarinic receptor in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Prepare a calcium-sensitive fluorescent dye solution in an appropriate assay buffer. Remove the culture medium from the cell plate and add the dye loading solution. Incubate as per the dye manufacturer's instructions to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist in the assay buffer.
-
Measurement: Place the cell plate in a fluorescence plate reader with kinetic reading capabilities. Record a baseline fluorescence reading. Add the this compound or reference agonist solutions to the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the change in fluorescence as a function of agonist concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
In Vivo: Cognitive Enhancement Study in a Rat Model of Scopolamine-Induced Amnesia
This protocol outlines a typical experiment to evaluate the effects of this compound on cognitive function using the Morris Water Maze test in rats with scopolamine-induced memory impairment.[5]
Animal Model:
-
Adult male Wistar rats.
-
Scopolamine, a muscarinic antagonist, is used to induce a transient cognitive deficit.
Experimental Procedure:
-
Acclimation: Acclimate the rats to the experimental room and handling for at least one week before the start of the experiment.
-
Drug Administration:
-
Administer this compound at the desired dose (e.g., 0.1 - 1 mg/kg) via intraperitoneal (IP) injection.
-
The vehicle control group should receive an equivalent volume of the vehicle (e.g., saline with a low percentage of DMSO).
-
Administer scopolamine (e.g., 0.5 mg/kg, IP) approximately 30 minutes before the behavioral test to induce amnesia. The this compound or vehicle is typically administered 30-60 minutes before the scopolamine injection.
-
-
Morris Water Maze Test:
-
The Morris Water Maze is a circular pool filled with opaque water. A hidden escape platform is submerged just below the water's surface in one of the quadrants.
-
Acquisition Phase: For several consecutive days, each rat is given multiple trials to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: On the final day, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
-
Data Analysis:
-
Compare the escape latencies and path lengths during the acquisition phase between the different treatment groups.
-
In the probe trial, compare the time spent in the target quadrant between the groups. A significant increase in time spent in the target quadrant in the this compound-treated group compared to the scopolamine-only group would suggest a cognitive-enhancing effect.
-
Signaling Pathways
This compound acts as a non-selective agonist at muscarinic acetylcholine receptors. These are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The primary signaling pathways activated by these receptors are through Gq and Gi proteins.
M1/M3/M5 Receptor Signaling Pathway (Gq-coupled)
Activation of M1, M3, and M5 receptors by this compound leads to the activation of the Gq protein. This initiates a signaling cascade that results in the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with the increased calcium, activates Protein Kinase C (PKC).
Caption: M1/M3/M5 Receptor Gq-coupled Signaling Pathway.
M2/M4 Receptor Signaling Pathway (Gi-coupled)
Activation of M2 and M4 receptors by this compound leads to the activation of the Gi protein. The alpha subunit of the Gi protein inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The beta-gamma subunit of the Gi protein can also directly modulate the activity of other effectors, such as ion channels.
Caption: M2/M4 Receptor Gi-coupled Signaling Pathway.
Experimental Workflow for In Vivo Cognitive Enhancement Study
The following diagram illustrates the logical flow of an in vivo experiment to assess the cognitive-enhancing effects of this compound.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Itameline Using Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itameline (also known as RU-47213) is a non-selective muscarinic acetylcholine receptor agonist that has been investigated for its potential therapeutic effects in cognitive disorders, such as Alzheimer's disease. As a prodrug of the arecoline derivative RU-35963, this compound demonstrates potent, centrally-selective, and long-lasting cholinergic activity.[1] Preclinical studies have shown its efficacy in reversing scopolamine-induced memory deficits, highlighting its potential as a cognitive enhancer.[1]
These application notes provide detailed protocols for a battery of behavioral tests to evaluate the efficacy of this compound in rodent models. The selected assays are widely used and validated for assessing various aspects of cognition, including spatial learning and memory, recognition memory, and anxiety-like behavior, which can be a confounding factor in cognitive assessments. The protocols are presented with the scopolamine-induced amnesia model, a common paradigm for evaluating pro-cognitive drugs.
Mechanism of Action: Muscarinic Acetylcholine Receptor Signaling
This compound, through its active metabolite, acts as an agonist at muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are crucial for modulating neuronal excitability and synaptic plasticity, processes fundamental to learning and memory. The M1 receptor subtype, in particular, is highly expressed in the hippocampus and cortex, brain regions critical for cognitive function. Upon activation by an agonist like the active metabolite of this compound, the M1 receptor couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events lead to the modulation of ion channels and transcription factors, ultimately enhancing neuronal communication and synaptic strength.
Behavioral Testing Workflow
A typical workflow for evaluating the efficacy of this compound in a scopolamine-induced amnesia model involves several key stages, from animal acclimatization to data analysis. This ensures the welfare of the animals and the reliability of the experimental results.
Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used test to assess hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (approximately 1.5 m in diameter for rats, 1.2 m for mice) filled with water made opaque with non-toxic white or black tempera paint.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Various extra-maze visual cues are placed around the room and remain constant throughout the experiment.
-
A video tracking system to record and analyze the animal's swim path, latency to find the platform, and time spent in each quadrant.
Procedure:
-
Acquisition Phase (4-5 days):
-
Animals are given 4 trials per day.
-
For each trial, the animal is gently placed into the water facing the pool wall at one of four quasi-random starting positions (North, South, East, West).
-
The animal is allowed to swim and find the hidden platform. If the animal does not find the platform within 60 seconds, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
The inter-trial interval is typically 15-20 minutes.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds, starting from a novel position.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
-
Drug Administration:
-
This compound (e.g., 0.1, 0.3, 1 mg/kg, p.o.) or vehicle is administered 60 minutes before the first trial of each day.
-
Scopolamine (e.g., 0.5-1 mg/kg, i.p.) or saline is administered 30 minutes before the first trial of each day.
Data Presentation: Morris Water Maze
(Illustrative Data)
| Treatment Group | Day 1 Escape Latency (s) | Day 4 Escape Latency (s) | Probe Trial: Time in Target Quadrant (%) |
| Vehicle + Saline | 55.2 ± 4.1 | 15.8 ± 2.3 | 45.6 ± 3.9 |
| Vehicle + Scopolamine | 58.1 ± 3.9 | 48.5 ± 4.5 | 23.1 ± 2.8 |
| This compound (0.3 mg/kg) + Scopolamine | 56.5 ± 4.2 | 25.3 ± 3.1 | 38.9 ± 3.5 |
| This compound (1 mg/kg) + Scopolamine | 57.3 ± 3.8 | 18.9 ± 2.8 | 42.1 ± 4.0 |
*p < 0.05, **p < 0.01 compared to Vehicle + Scopolamine. Data are presented as mean ± SEM.
Novel Object Recognition (NOR) Task for Recognition Memory
The NOR task assesses the ability of a rodent to recognize a previously encountered object.
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be displaced by the animal.
-
A video camera mounted above the arena to record the sessions.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for 5-10 minutes for 2-3 consecutive days.
-
Familiarization/Training Phase (T1):
-
Two identical objects are placed in the arena.
-
The animal is placed in the arena and allowed to explore the objects for 5-10 minutes.
-
The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
-
Test Phase (T2):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), one of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena and allowed to explore for 5 minutes.
-
The time spent exploring the familiar and novel objects is recorded.
-
Drug Administration:
-
This compound or vehicle is administered 60 minutes before the training phase.
-
Scopolamine or saline is administered 30 minutes before the training phase.
Data Presentation: Novel Object Recognition
(Illustrative Data)
| Treatment Group | Retention Interval | Discrimination Index (%) |
| Vehicle + Saline | 24 h | 65.4 ± 5.2 |
| Vehicle + Scopolamine | 24 h | 48.2 ± 4.1 |
| This compound (0.3 mg/kg) + Scopolamine | 24 h | 58.9 ± 4.8* |
| This compound (1 mg/kg) + Scopolamine | 24 h | 63.1 ± 5.0** |
*Discrimination Index = [(Time exploring novel object - Time exploring familiar object) / (Total exploration time)] x 100. *p < 0.05, **p < 0.01 compared to Vehicle + Scopolamine. Data are presented as mean ± SEM.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is used to assess anxiety-like behavior by measuring the animal's tendency to explore open, elevated spaces versus enclosed spaces.
Apparatus:
-
A plus-shaped maze elevated above the floor (e.g., 50 cm).
-
Two open arms and two closed arms of equal size.
-
A central platform connecting the arms.
-
A video tracking system to record entries and time spent in each arm.
Procedure:
-
The animal is placed on the central platform facing an open arm.
-
The animal is allowed to freely explore the maze for 5 minutes.
-
The number of entries into and the time spent in the open and closed arms are recorded.
Drug Administration:
-
This compound or vehicle is administered 60 minutes before the test.
-
Scopolamine or saline is administered 30 minutes before the test.
Data Presentation: Elevated Plus Maze
(Illustrative Data)
| Treatment Group | Time in Open Arms (%) | Open Arm Entries (%) | Total Arm Entries |
| Vehicle + Saline | 30.1 ± 3.5 | 40.5 ± 4.1 | 25.4 ± 2.1 |
| Vehicle + Scopolamine | 15.2 ± 2.8 | 22.8 ± 3.3 | 24.9 ± 2.5 |
| This compound (0.3 mg/kg) + Scopolamine | 18.5 ± 3.1 | 28.1 ± 3.9 | 26.1 ± 2.3 |
| This compound (1 mg/kg) + Scopolamine | 25.8 ± 3.3 | 35.7 ± 4.0 | 25.8 ± 2.0 |
*p < 0.05 compared to Vehicle + Scopolamine. Data are presented as mean ± SEM.
Conclusion
The behavioral tests outlined in these application notes provide a robust framework for evaluating the pro-cognitive and anxiolytic-like effects of this compound. By employing standardized protocols and the scopolamine-induced amnesia model, researchers can obtain reliable and reproducible data to characterize the pharmacological profile of this compound and other potential cognitive enhancers. The provided illustrative data tables serve as a template for presenting experimental findings in a clear and comparative manner. It is crucial to include appropriate vehicle and positive control groups to ensure the validity of the results. Further investigations could also include other relevant behavioral paradigms, such as the radial arm maze or T-maze, to provide a more comprehensive assessment of this compound's effects on different aspects of learning and memory.
References
Application Notes and Protocols for Long-term Administration of Itameline in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itameline (developmental code name RU-47213) is a non-selective muscarinic acetylcholine receptor agonist that has been investigated for its potential therapeutic effects in cognitive disorders, such as Alzheimer's disease. As a prodrug of the arecoline derivative RU-35963, this compound exhibits potent, centrally selective, and long-lasting cholinergic activity.[1] These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the long-term administration of this compound in research animals. Due to the limited availability of specific long-term administration data for this compound, this document incorporates representative data from studies on other M1 muscarinic agonists with similar mechanisms of action, such as Xanomeline and Cevimeline. This information is intended to guide researchers in designing and executing chronic studies to evaluate the efficacy and safety of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs).[1] These G protein-coupled receptors are integral to various physiological processes in the central and peripheral nervous systems. The five subtypes of muscarinic receptors (M1-M5) are coupled to different G proteins and thus activate distinct signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for neuronal excitability, learning, and memory.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is involved in neuronal inhibition and cardiac muscle regulation.
The pro-cognitive effects of this compound are thought to be primarily mediated through its agonist activity at M1 receptors in the brain.
References
Application Notes and Protocols for the Preparation of Itameline Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itameline is a non-selective muscarinic acetylcholine receptor agonist that has been investigated for its potential in treating cognitive disorders. As a research chemical, the accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅ClN₂O₃ | [1][2] |
| Molecular Weight | 294.73 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Purity | >98% (or refer to Certificate of Analysis) | |
| Storage (Short Term) | Dry, dark, and at 0 - 4°C (days to weeks) | |
| Storage (Long Term) | -20°C (months to years) | |
| Shelf Life | >3 years (if stored properly) |
Experimental Protocols
Materials and Equipment
-
This compound powder (purity >98%)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions to working concentrations for in vitro and in vivo studies.
Procedure:
-
Pre-weighing Preparation: Before handling this compound, ensure you are wearing appropriate PPE. All equipment should be clean and sterile to prevent contamination.
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 2.95 mg of this compound powder into the microcentrifuge tube.
-
Calculation: To prepare a 10 mM solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
Mass (mg) = 10 mmol/L x 294.73 g/mol x 0.001 L = 2.9473 mg ≈ 2.95 mg
-
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the weighed this compound.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes until the this compound powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, continue vortexing or gently warm the solution in a 37°C water bath for a short period.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to a few weeks), store the aliquots at 4°C.
-
For long-term storage (months to years), store the aliquots at -20°C.
-
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium or buffer.
Important Consideration: The final concentration of DMSO in the working solution should be kept as low as possible to avoid solvent-induced cellular toxicity. A final DMSO concentration of less than 0.5%, and ideally less than 0.1%, is recommended for most cell-based assays. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound powder and its solutions.
-
Engineering Controls: Handle the powder in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Hygiene: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Do not eat, drink, or smoke in the laboratory.
-
Disposal: Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Visualization of Signaling Pathway and Experimental Workflow
Muscarinic Acetylcholine Receptor Signaling Pathway
This compound acts as a non-selective agonist for muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that, upon activation, can initiate multiple downstream signaling cascades. The diagram below illustrates the canonical signaling pathway initiated by the activation of Gq-coupled muscarinic receptors (M1, M3, M5), a primary target of this compound.
Caption: Muscarinic receptor signaling cascade.
Experimental Workflow for this compound Stock Solution Preparation
The following diagram outlines the logical workflow for the preparation of an this compound stock solution.
Caption: this compound stock solution preparation workflow.
References
Application of Itameline in a Preclinical Model of Cognitive Dysfunction
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Itameline, also known as RU 47213, is a non-selective muscarinic acetylcholine receptor agonist that was investigated for its potential therapeutic role in Alzheimer's disease and memory disorders. As a prodrug, this compound is converted in vivo to its active metabolite, RU 35963, which is an arecoline derivative. Preclinical studies have demonstrated this compound's efficacy in reversing cognitive deficits in animal models of memory impairment, primarily through its action on the cholinergic system. This document provides detailed application notes and protocols for the use of this compound in a scopolamine-induced amnesia model in rats, a well-established paradigm for studying cholinergic dysfunction relevant to neurodegenerative diseases.
Mechanism of Action
This compound functions as a cholinomimetic agent. Following administration, it is metabolized to RU 35963, a potent, non-selective agonist of muscarinic acetylcholine receptors (mAChRs). In the central nervous system, particularly in brain regions critical for memory and learning such as the hippocampus and cortex, acetylcholine (ACh) plays a crucial role. The cognitive deficits associated with Alzheimer's disease are linked to a decline in cholinergic neurotransmission. By activating postsynaptic mAChRs, this compound's active metabolite mimics the effect of ACh, thereby restoring cholinergic signaling and ameliorating memory impairments. The M1 muscarinic receptor subtype, in particular, is coupled to Gq/11 proteins and is pivotal in memory consolidation through the activation of downstream signaling cascades involving phospholipase C (PLC) and protein kinase C (PKC).
Troubleshooting & Optimization
Itameline Technical Support Center: Troubleshooting Aqueous Solubility
Welcome to the Itameline Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the aqueous solubility of this compound?
A1: The aqueous solubility of this compound, like many poorly soluble compounds, is influenced by several key factors. These include the physicochemical properties of this compound itself, the characteristics of the solvent system, and environmental conditions.[1][2] Key parameters to consider are:
-
pH of the solution: this compound's solubility is pH-dependent due to its weakly basic nature (pKa = 3.7).[3] In acidic environments (pH < pKa), this compound becomes protonated and more soluble. Conversely, in neutral or basic solutions, its solubility significantly decreases.
-
Temperature: For most substances, solubility increases with temperature as the dissolution process is often endothermic, meaning it absorbs heat.[4]
-
Particle Size: Reducing the particle size of this compound increases the surface area-to-volume ratio, which can lead to a faster dissolution rate and higher apparent solubility.[1]
-
Presence of Co-solvents or Excipients: The inclusion of other substances in the formulation can significantly alter the solubility of this compound.
Q2: I'm observing precipitation of this compound when I dilute my stock solution into an aqueous buffer. What is causing this?
A2: This is a common issue when working with compounds that have low aqueous solubility. The precipitation is likely occurring because the concentration of this compound in the final aqueous buffer exceeds its solubility limit under those specific conditions (e.g., pH, temperature, and buffer composition). When a concentrated stock solution of this compound (often in an organic solvent) is introduced to an aqueous environment where it is less soluble, it can rapidly fall out of solution.
Q3: Can I simply heat the solution to dissolve more this compound?
A3: While increasing the temperature can enhance the solubility of this compound, this approach should be used with caution. Some compounds can degrade at elevated temperatures. It is crucial to first determine the thermal stability of this compound before employing heat as a primary solubilization method. Additionally, any increase in solubility may be temporary, and the compound could precipitate out as the solution cools to room temperature.
Troubleshooting Guides
Issue 1: this compound Powder Does Not Dissolve in Aqueous Buffer
If you are experiencing difficulty dissolving this compound powder directly into your aqueous buffer, consider the following troubleshooting steps.
Troubleshooting Workflow
References
Common challenges in working with Itameline in the lab.
Welcome to the technical support center for Itameline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges and questions that may arise when working with this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known by its developmental code name RU-47213, is a non-selective muscarinic acetylcholine receptor agonist. It acts as a prodrug, meaning it is converted into its active form, RU-35963, within the body.[1] As an agonist, it stimulates muscarinic acetylcholine receptors, particularly showing activity at the M1 receptor subtype.[2] This stimulation mimics the effect of the neurotransmitter acetylcholine.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and efficacy. Based on supplier recommendations, this compound powder should be stored under the following conditions:
| Storage Condition | Duration |
| -20°C | Long-term (≥ 2 years) |
| 0-4°C | Short-term (days to weeks) |
It is also recommended to store the compound in a dry, dark environment to prevent degradation.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is reported to be soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the this compound powder in a small amount of high-quality, anhydrous DMSO. It is a common laboratory practice to prepare a concentrated stock solution, for example, at 10 mg/mL, which can then be diluted to the desired final concentration for your experiments. Always use appropriate personal protective equipment when handling DMSO and the compound.
Troubleshooting Guides
Problem 1: Precipitation of this compound upon dilution into aqueous buffer or cell culture media.
-
Possible Cause: this compound, like many organic small molecules, may have limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer or media, the compound can crash out of solution.
-
Solution:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells and may still cause precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Vortexing/Sonication: After dilution, vortex the solution vigorously or use a bath sonicator to aid in dissolution.
-
Pre-warming: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Problem 2: Inconsistent or no response in cell-based assays.
-
Possible Cause 1: this compound Degradation. The stability of this compound in aqueous solutions at physiological pH and temperature for extended periods is not well-documented and may be limited.
-
Solution: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid storing this compound in aqueous buffers for prolonged periods.
-
-
Possible Cause 2: Low Receptor Expression. The cell line you are using may not express sufficient levels of muscarinic acetylcholine receptors to elicit a measurable response.
-
Solution: Use a cell line known to endogenously express muscarinic receptors (e.g., CHO-K1 or HEK293 cells are often used for stable transfection of muscarinic receptors) or a cell line that has been stably transfected with the M1 muscarinic receptor.
-
-
Possible Cause 3: Assay Interference. Components of your assay, such as serum in the cell culture media, can interfere with the detection method.
-
Solution: For fluorescence-based assays, consider using phenol red-free media and reducing the serum concentration during the assay.[3]
-
Problem 3: High background signal in a calcium flux assay.
-
Possible Cause 1: Autofluorescence. Cells and media components can exhibit natural fluorescence, leading to high background.[3]
-
Solution: Use phenol red-free media. Include an unstained cell control to determine the baseline autofluorescence.[3]
-
-
Possible Cause 2: Dye Overloading. Using too high a concentration of the calcium-sensitive dye can lead to a high basal signal.
-
Solution: Titrate the concentration of your calcium indicator dye to find the optimal concentration that gives a good signal-to-background ratio.
-
-
Possible Cause 3: Cell Health. Unhealthy or dying cells can have dysregulated intracellular calcium levels, contributing to a high baseline.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Studies (Adapted from M'Harzi et al., 1997)
This protocol is based on a study investigating the effects of this compound on working memory in rats.
-
Vehicle Preparation: Prepare a vehicle solution of distilled water.
-
This compound Solution Preparation: Suspend this compound in the distilled water vehicle. The original study does not specify the use of a solubilizing agent for the suspension. For laboratory purposes, a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) could be considered to aid in creating a homogenous suspension, though this would be a deviation from the cited protocol.
-
Dosing: The study administered this compound orally (per os) at doses of 0.2, 0.5, 1, and 2 mg/kg.
-
Administration: Administer the prepared this compound suspension to the animals based on their body weight.
Protocol 2: In Vitro Calcium Flux Assay for M1 Muscarinic Receptor Activation
This is a general protocol for a fluorescence-based calcium flux assay to measure the activation of Gq-coupled receptors like the M1 muscarinic receptor.
-
Cell Plating: Seed cells stably expressing the human M1 muscarinic receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.
-
-
Cell Washing: Gently wash the cells with the assay buffer to remove any excess extracellular dye.
-
Compound Preparation: Prepare serial dilutions of this compound from a concentrated DMSO stock in the assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO) and a positive control (a known muscarinic agonist like carbachol).
-
Fluorescence Measurement:
-
Place the cell plate in a fluorescence plate reader with kinetic reading capabilities.
-
Record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Automatically add the this compound dilutions, vehicle, or positive control to the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from the baseline for each well.
-
Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).
-
Visualizations
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: M1 Muscarinic Receptor Signaling Cascade.
Experimental Workflow for an In Vitro Calcium Flux Assay
Caption: In Vitro Calcium Flux Assay Workflow.
References
Stability of Itameline in solution and proper storage conditions.
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Itameline in solution and its proper storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as RU-47213) is a non-selective muscarinic acetylcholine receptor agonist.[1] It acts as a prodrug, meaning it is converted into its active form, RU-35963, within the body. Its primary mechanism of action is to bind to and activate muscarinic acetylcholine receptors, which are involved in a wide range of physiological functions, including learning and memory.[1]
Q2: What are the recommended general storage conditions for this compound?
A2: While specific stability data for this compound is limited in publicly available literature, general recommendations for similar compounds suggest storing it as a solid, protected from light and moisture. For long-term storage, it is advisable to keep it in a tightly sealed container at -20°C. For short-term storage, refrigeration at 2-8°C is often suitable.
Q3: What solvents can be used to dissolve this compound?
A3: The solubility of this compound may vary. It is recommended to consult the supplier's datasheet for specific solubility information. For many small organic molecules, solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) are commonly used to prepare stock solutions. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q4: How should I prepare and store this compound solutions?
A4: Stock solutions should be prepared in a suitable anhydrous solvent at a high concentration. To minimize the number of freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials before freezing at -20°C or -80°C. For working solutions, dilute the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use.
Q5: What are the potential signs of this compound degradation in my solution?
A5: Visual indicators of degradation can include a change in color, the appearance of precipitation, or cloudiness in the solution. However, chemical degradation can occur without any visible changes. Therefore, it is essential to perform periodic quality control checks, such as High-Performance Liquid Chromatography (HPLC), to assess the purity and concentration of your this compound solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in solution due to improper storage or handling. | 1. Prepare fresh this compound solutions from a solid stock for each experiment. 2. Perform a stability study of this compound in your specific experimental buffer (see Experimental Protocols). 3. Verify the concentration and purity of your stock solution using a validated analytical method like HPLC. |
| Precipitation observed in the this compound solution upon storage or dilution. | 1. The solubility limit of this compound has been exceeded in the chosen solvent or buffer. 2. The solution has been stored at an inappropriate temperature. 3. Interaction with components of the buffer or medium. | 1. Prepare a new solution at a lower concentration. 2. Gently warm the solution to aid in redissolving the precipitate (if the compound is heat-stable). 3. Filter the solution through a 0.22 µm filter before use. 4. Evaluate the solubility of this compound in different buffer systems. |
| Loss of biological activity over time. | Chemical instability of this compound under experimental conditions (e.g., hydrolysis, oxidation, or photodecomposition). | 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Prepare solutions fresh and use them immediately. 3. Degas aqueous buffers to remove dissolved oxygen and consider adding antioxidants if oxidation is suspected. 4. Assess the stability of this compound at the pH of your experimental system. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a framework for evaluating the stability of this compound in a specific aqueous buffer over time.
1. Materials:
- This compound solid
- High-purity solvent (e.g., DMSO)
- Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
- HPLC system with a suitable column (e.g., C18) and detector
- Incubator or water bath
- Calibrated pH meter
- Amber glass vials
2. Procedure:
- Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen high-purity solvent to create a concentrated stock solution (e.g., 10 mg/mL).
- Prepare Working Solutions: Dilute the stock solution with the aqueous buffer to the final desired concentration for your experiment.
- Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the working solution by HPLC to determine the initial concentration and purity of this compound. This will serve as your baseline.
- Incubation: Aliquot the remaining working solution into several amber glass vials, seal them tightly, and place them in an incubator at the desired temperature (e.g., 4°C, 25°C, 37°C).
- Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator and analyze its contents by HPLC.
- Data Analysis: Compare the peak area of this compound at each time point to the peak area at Time 0 to calculate the percentage of this compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Table 1: Example Data Table for this compound Stability Study
| Time (hours) | Temperature (°C) | % this compound Remaining | Peak Area of Degradation Product 1 | Peak Area of Degradation Product 2 |
| 0 | 25 | 100 | 0 | 0 |
| 2 | 25 | |||
| 4 | 25 | |||
| 8 | 25 | |||
| 24 | 25 | |||
| 48 | 25 |
Note: This table is a template. Actual data should be generated through experimentation.
Protocol 2: Forced Degradation Study to Investigate this compound Stability
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
1. Conditions for Forced Degradation:
- Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl.
- Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH.
- Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide.
- Thermal Degradation: Expose solid this compound or a solution to elevated temperatures (e.g., 60°C).
- Photodegradation: Expose this compound solution to a light source that emits both visible and UV light, as per ICH Q1B guidelines.[2][3]
2. General Procedure:
- Prepare separate solutions of this compound under each of the stress conditions listed above.
- Include a control sample stored under normal conditions.
- Incubate the samples for a defined period (e.g., 24 hours), taking samples at various time points.
- At each time point, neutralize the acidic and basic samples before analysis.
- Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV, LC-MS) to quantify the remaining this compound and detect any degradation products.
Visualizations
Signaling Pathway
Caption: Generalized signaling pathway of this compound as a muscarinic acetylcholine receptor agonist.
Experimental Workflow
Caption: Workflow for conducting a stability study of this compound in solution.
Troubleshooting Logic
Caption: A logical guide for troubleshooting inconsistent experimental results with this compound.
References
Addressing variability in animal responses to Itameline.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Itameline (RU-47213). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (developmental code name RU-47213) is a non-selective muscarinic acetylcholine receptor agonist. It is a prodrug that is converted to its active form, an arecoline derivative, in the body. Its primary mechanism of action is to stimulate muscarinic acetylcholine receptors (mAChRs), mimicking the effect of the neurotransmitter acetylcholine. These receptors are involved in a wide range of physiological functions, including learning and memory.
Q2: What is the most common experimental application of this compound in animal models?
A2: this compound is frequently used in preclinical research to investigate its potential as a cognitive enhancer. A common application is in models of memory impairment, such as the scopolamine-induced amnesia model in rats. In these studies, this compound has been shown to reverse memory deficits caused by the muscarinic antagonist scopolamine.[1]
Q3: What are the known side effects of muscarinic agonists like this compound in rodents?
A3: As a muscarinic agonist, this compound can produce a range of cholinergic side effects, particularly at higher doses. These can include salivation, lacrimation (tearing), urination, defecation, and gastrointestinal distress.[2][3] In some cases, sustained high-dose exposure to muscarinic agonists has been associated with corneal opacities in rats.[4] Researchers should carefully monitor animals for these adverse effects.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Responses to this compound
Q: We are observing significant variability in the behavioral responses of our test animals (rats/mice) to this compound, even within the same dose group. What are the potential causes and how can we mitigate this?
A: Variability in rodent behavioral studies is a common challenge and can stem from a multitude of factors. Here’s a breakdown of potential causes and solutions:
-
Environmental Factors:
-
Noise and Light: Rodents are sensitive to their environment. Inconsistent noise levels or sudden changes in lighting can induce stress and affect behavior. Ensure a quiet, controlled environment with a consistent light-dark cycle.
-
Bedding and Cage Changes: The type and depth of bedding, as well as the frequency of cage changes, can influence animal behavior. Standardize these procedures across all experimental groups and avoid testing on days when cages are changed.
-
Temperature and Humidity: Fluctuations in room temperature and humidity can impact animal physiology and behavior. Maintain a stable and documented environment.
-
-
Handling and Procedural Factors:
-
Experimenter Effect: The way an animal is handled can significantly impact its stress levels and subsequent performance. Ensure all experimenters use a consistent and gentle handling technique. The sex of the experimenter can also be a variable due to olfactory cues.
-
Acclimation: Insufficient acclimation to the testing room and apparatus can lead to anxiety-related behaviors that mask the effects of the drug. Allow for adequate habituation periods.
-
Order of Testing: The time of day for testing can influence results due to circadian rhythms. Test all animals at a consistent time each day.
-
-
Animal-Specific Factors:
-
Strain and Sex: Different strains of rats and mice can exhibit different sensitivities to drugs and varying baseline performance in behavioral tasks. The sex of the animals is also a critical variable, with hormonal cycles in females potentially influencing behavior. Ensure you are using a consistent strain and sex, and report this information clearly.
-
Social Hierarchy: For group-housed animals, social status can affect behavior. Consider this when randomizing animals into experimental groups.
-
Individual Differences: Even within an inbred strain, there can be individual differences in temperament and response to stimuli. Careful randomization and sufficient sample sizes are crucial to account for this.
-
Issue 2: Inconsistent Results in Maze-Based Memory Tasks
Q: Our results in the T-maze/radial arm maze are inconsistent when testing the efficacy of this compound in reversing scopolamine-induced deficits. What could be going wrong?
A: Inconsistent results in maze tasks can be frustrating. Here are some troubleshooting steps specific to these paradigms:
-
Protocol Standardization:
-
Scopolamine Administration: Ensure the dose and timing of scopolamine administration relative to this compound and the behavioral test are precise and consistent across all animals.
-
Maze Cues: The spatial cues around the maze are critical for navigation. Ensure these cues remain constant throughout the experiment. Avoid changing the location of the maze or objects in the room.
-
Cleaning: Thoroughly clean the maze between each animal to remove olfactory cues that could influence the behavior of subsequent animals. Use a consistent cleaning solution (e.g., 70% ethanol).
-
-
Animal Training and Motivation:
-
Habituation: As mentioned before, proper habituation to the maze is essential. For rewarded tasks, ensure the animals are sufficiently food-deprived (while maintaining their health) to be motivated by the reward.
-
Over-training: In some cases, over-training can lead to rigid behaviors that are less sensitive to drug effects. Ensure the training period is appropriate for the task.
-
-
Data Interpretation:
-
Behavioral Parameters: Are you only looking at one endpoint (e.g., number of errors)? Consider analyzing other parameters such as latency to make a choice, time spent in different arms, and the pattern of exploration. This can provide a more nuanced understanding of the drug's effect.
-
Statistical Analysis: Ensure you are using the appropriate statistical tests for your experimental design and that your sample size is sufficient to detect meaningful effects.
-
Data Presentation
Table 1: Dose-Dependent Efficacy of this compound (RU 47213) in Reversing Scopolamine-Induced Working Memory Deficits in Rats
| Behavioral Task | Scopolamine Dose (s.c.) | This compound (RU 47213) Dose (oral) | Observed Effect | Reference |
| Radial Maze | 0.1 mg/kg | 0.2 mg/kg | Significant decrease in the number of errors | [1] |
| Radial Maze | 0.1 mg/kg | 0.5 mg/kg | Significant decrease in the number of errors | |
| Radial Maze | 0.1 mg/kg | 1 mg/kg | Significant decrease in the number of errors | |
| Radial Maze | 0.1 mg/kg | 2 mg/kg | Significant decrease in the number of errors | |
| T-Maze (Delayed Reinforced Alternation) | 0.1 mg/kg | 0.2 mg/kg | Significant increase in the number of correct responses | |
| T-Maze (Delayed Reinforced Alternation) | 0.1 mg/kg | 0.5 mg/kg | Significant increase in the number of correct responses | |
| T-Maze (Delayed Reinforced Alternation) | 0.1 mg/kg | 1 mg/kg | Significant increase in the number of correct responses | |
| T-Maze (Delayed Reinforced Alternation) | 0.1 mg/kg | 2 mg/kg | Significant increase in the number of correct responses |
Table 2: Template for Recording Pharmacokinetic Parameters of this compound Across Different Species
| Species | Dose (mg/kg) | Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) |
| Rat | ||||||
| Mouse | ||||||
| Rabbit | ||||||
| Dog | ||||||
| Non-human Primate |
Experimental Protocols
Protocol 1: Scopolamine-Induced Memory Impairment and Reversal by this compound in the T-Maze Delayed Alternation Task
-
Animals: Male Wistar rats (250-300g) are typically used. House them individually with free access to food and water, except during the food deprivation period.
-
Apparatus: A T-maze with a start arm and two goal arms. Guillotine doors can be used to control access to the arms.
-
Habituation and Pre-training:
-
Handle the rats for 5 minutes daily for 5 days before the start of the experiment.
-
Habituate the rats to the T-maze for 10 minutes per day for 2-3 days, allowing free exploration with food rewards in both goal arms.
-
Begin pre-training for the delayed alternation task. This involves a "forced choice" trial where one arm is blocked, followed by a "free choice" trial where the rat is rewarded for choosing the previously unvisited arm. Continue until a stable baseline performance is achieved (e.g., >80% correct choices).
-
-
Drug Administration:
-
On the test day, administer this compound (0.2, 0.5, 1, or 2 mg/kg) or vehicle orally.
-
After a set pre-treatment time (e.g., 60 minutes), administer scopolamine (0.1 mg/kg) or saline subcutaneously.
-
Wait for a specific period (e.g., 15-30 minutes) before starting the behavioral test.
-
-
Testing:
-
Conduct the delayed alternation task as in the pre-training phase.
-
Record the number of correct and incorrect choices for each animal.
-
-
Data Analysis:
-
Analyze the percentage of correct choices using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Visualizations
References
- 1. Ameliorating effects of RU 47213, a novel oral and long-lasting cholinomimetic agent, on working memory impairments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Muscarinic Agonists Work - Uses, Side Effects, Drug Names [rxlist.com]
- 4. Effects of sustained low-level muscarinic agonism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential side effects of Itameline in animal studies.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing Itameline (RU-47213) in preclinical animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RU-47213) is an investigational drug that was developed for the treatment of Alzheimer's disease. It acts as a non-selective muscarinic acetylcholine receptor agonist. It is a prodrug that is converted in the body to its active metabolite, RU-35963. These compounds bind to and activate muscarinic acetylcholine receptors (M1-M5), mimicking the effect of the neurotransmitter acetylcholine. This action is the basis for its potential cognitive-enhancing effects.
Q2: What are the expected pharmacological effects of this compound in animal models?
In animal studies, this compound has been shown to have antiamnesic effects. For example, it can reverse memory deficits induced by scopolamine, a muscarinic receptor antagonist. The primary pharmacological effects are related to the stimulation of the cholinergic system.
Q3: What are the potential side effects of this compound in animal studies?
While specific public toxicology reports for this compound are not available due to its discontinued development, its mechanism as a non-selective muscarinic agonist suggests a predictable profile of side effects based on its drug class. The activation of muscarinic receptors throughout the body can lead to a range of cholinergic effects. Even selective M1 muscarinic agonists have been shown to produce these side effects in animal studies.[1]
Q4: How can I monitor for cholinergic side effects in my animal studies?
Close observation of the animals after this compound administration is crucial. Key signs to monitor are detailed in the Troubleshooting Guide below and include changes in salivation, lacrimation, urination, defecation, and gastrointestinal motility, as well as respiratory and cardiovascular changes.
Troubleshooting Guide: Managing Potential Side Effects
This guide provides a structured approach to identifying and managing potential adverse effects during your experiments with this compound.
Issue 1: Excessive Salivation (Sialorrhea)
-
Question: My animals are exhibiting excessive drooling after this compound administration. What should I do?
-
Answer: This is a classic sign of muscarinic agonist activity.
-
Confirm the Observation: Ensure the excessive salivation is temporally linked to this compound administration.
-
Dose-Response Assessment: Determine if the severity of salivation correlates with the administered dose. Consider reducing the dose in subsequent experiments if the effect is severe.
-
Supportive Care: Ensure the animal has free access to water to prevent dehydration. In severe cases, consult with a veterinarian.
-
Consider a Peripheral Anticholinergic: For mechanistic studies where central effects are the primary interest, co-administration with a peripherally restricted muscarinic antagonist (e.g., glycopyrrolate) could be considered to mitigate this side effect. This should be done with careful consideration of its potential impact on the overall experimental results.
-
Issue 2: Gastrointestinal Distress (Diarrhea, Emesis)
-
Question: My animals are experiencing diarrhea and/or vomiting. Is this related to this compound?
-
Answer: Yes, increased gastrointestinal motility is a common effect of muscarinic agonists.
-
Monitor Fluid and Electrolyte Balance: Severe diarrhea can lead to dehydration and electrolyte imbalances. Monitor the animal's hydration status.
-
Adjust Dosing Schedule: If possible, consider if a different dosing regimen (e.g., lower, more frequent doses) might reduce the severity of GI effects while maintaining the desired central nervous system exposure.
-
Dietary Considerations: Ensure a standard, palatable diet is available.
-
Issue 3: Respiratory and Cardiovascular Changes
-
Question: I've observed changes in breathing or heart rate in my animals. What is the cause and how should I proceed?
-
Answer: Muscarinic activation can affect the respiratory and cardiovascular systems.
-
Bronchoconstriction and Increased Secretions: Monitor for any signs of respiratory distress, such as labored breathing.
-
Bradycardia (slowed heart rate): This is a potential effect of muscarinic M2 receptor activation in the heart.
-
Vital Sign Monitoring: If your experimental setup allows, monitor heart rate, blood pressure, and respiratory rate.
-
Dose Evaluation: These are potentially serious side effects. A careful dose-escalation study is recommended to establish a therapeutic window with minimal cardiovascular and respiratory impact.
-
Summary of Potential Side Effects and Monitoring Parameters
| Side Effect Category | Clinical Signs in Animals | Monitoring Parameters | Recommended Action |
| Glandular Secretions | Excessive salivation, lacrimation (tearing), sweating (in species that sweat) | Visual observation for wetness around the mouth and eyes. | Dose reduction, supportive care (hydration). |
| Gastrointestinal | Diarrhea, increased defecation, emesis (vomiting), abdominal cramping (inferred from animal posture) | Fecal consistency and frequency, observation for vomiting. | Dose reduction, monitor hydration. |
| Urinary | Increased urination | Frequency of urination. | Ensure adequate hydration. |
| Cardiovascular | Bradycardia (slowed heart rate), potential for hypotension at higher doses | Heart rate, blood pressure (if equipped). | Careful dose-escalation, consider cardiovascular safety pharmacology studies. |
| Respiratory | Bronchoconstriction, increased bronchial secretions | Respiratory rate, observation for labored breathing. | Careful dose-escalation, monitor for respiratory distress. |
| Ocular | Miosis (constriction of the pupil) | Pupil size. | Note as a pharmacological effect. |
Experimental Protocols
General Protocol for a Dose-Response Study to Assess Side Effects:
-
Animal Model: Select a relevant animal species (e.g., rat, mouse).
-
Acclimation: Allow animals to acclimate to the housing and experimental conditions for a minimum of 3-5 days.
-
Grouping: Randomly assign animals to vehicle control and multiple this compound dose groups. A minimum of 5-8 animals per group is recommended.
-
Dose Selection: Based on available efficacy data, select a range of doses that are expected to be pharmacologically active. Include doses that are multiples of the anticipated efficacious dose to identify a potential therapeutic window.
-
Administration: Administer this compound or vehicle via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Continuously observe animals for the first hour post-dosing and then at regular intervals (e.g., 2, 4, 8, and 24 hours). Use a standardized scoring system to quantify the severity of observed side effects.
-
Data Collection: Record all clinical signs, including the time of onset, duration, and severity.
-
Analysis: Analyze the data to determine the dose-response relationship for each observed side effect.
Visualizations
References
Itameline Technical Support Center: Ensuring Consistent Experimental Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with Itameline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known by its developmental code name RU-47213, is a non-selective muscarinic acetylcholine receptor agonist.[1] It functions as a prodrug, meaning it is converted into its active form, an arecoline derivative, within the body.[1] Its primary mechanism of action is to stimulate muscarinic acetylcholine receptors, which are involved in a wide range of physiological processes in the central and peripheral nervous systems.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Commercial suppliers indicate that this compound is soluble in dimethyl sulfoxide (DMSO).[3] For experimental use, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in an appropriate aqueous buffer, such as phosphate-buffered saline (PBS) or saline.
Q3: What are the recommended storage conditions for this compound?
This compound powder should be stored at -20°C for long-term stability.[4] Stock solutions, particularly those in DMSO, should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Q4: How should I prepare this compound for in vivo administration?
For in vivo experiments, the vehicle used to dissolve and administer this compound is critical for consistent delivery. While specific vehicle formulations for this compound are not extensively documented in publicly available literature, a common approach for similar compounds is to first dissolve the compound in a small amount of a biocompatible organic solvent like DMSO, and then dilute it with a sterile isotonic solution such as saline or PBS to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low (typically <1-5%) to avoid toxicity. The final solution should be clear and free of precipitates.
Troubleshooting Guide
Inconsistent delivery of this compound can lead to significant variability in experimental results. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Precipitation in working solution | - Poor solubility in the aqueous buffer.- The concentration of this compound exceeds its solubility limit in the final solution.- pH of the buffer is not optimal for this compound solubility. | - Increase the percentage of the initial organic solvent (e.g., DMSO) in the final solution, ensuring it remains within a non-toxic range for your experimental model.- Prepare a more dilute working solution.- Empirically test the solubility of this compound in buffers with different pH values to find the optimal range.- Gently warm the solution and vortex to aid dissolution, but be mindful of potential degradation at higher temperatures. |
| Inconsistent or unexpected biological effects | - Degradation of this compound in the working solution.- Adsorption of this compound to plasticware.- Inaccurate pipetting or dilution.- Desensitization of muscarinic receptors with repeated administration. | - Prepare fresh working solutions immediately before each experiment.- Store stock solutions in glass vials and use low-adhesion plasticware for dilutions.- Calibrate pipettes regularly and perform serial dilutions carefully.- In your experimental design, include appropriate washout periods between treatments to allow for receptor resensitization. |
| High variability between experimental subjects (in vivo) | - Inconsistent administration of the this compound solution.- Differences in animal metabolism and drug distribution.- The vehicle solution is causing an adverse reaction. | - Ensure the injection volume and rate are consistent across all subjects.- Increase the number of subjects per group to improve statistical power.- Run a vehicle-only control group to assess any effects of the delivery solution itself.- Consider alternative routes of administration that may offer more consistent bioavailability. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM stock solution, weigh out 2.947 mg of this compound (Molecular Weight: 294.73 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to the tube. For the example above, add 1 ml of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C.
Preparation of a 100 µM this compound Working Solution in PBS
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: In a sterile tube, add 10 µl of the 10 mM this compound stock solution to 990 µl of sterile PBS (pH 7.4).
-
Mixing: Vortex the working solution gently to ensure homogeneity.
-
Use: Use the freshly prepared working solution for your experiment. Discard any unused portion.
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: A typical experimental workflow for using this compound.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Itameline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Itameline.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the suspected poor oral bioavailability of this compound?
A1: While specific data for this compound is limited in publicly available literature, its challenges with oral bioavailability likely stem from common issues seen with other poorly soluble drug candidates.[1][2][3] The primary factors are likely poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potentially low intestinal permeability.[2][4] Both factors are critical for a drug to be absorbed into the bloodstream after oral administration.
Q2: What are the initial steps to consider for improving this compound's oral bioavailability?
A2: A systematic approach is recommended. First, characterize the physicochemical properties of this compound, such as its solubility in different media and its LogP value. Based on this, you can explore several formulation strategies. Common starting points include particle size reduction (micronization or nanosizing) to increase the surface area for dissolution, or the use of solid dispersions to enhance solubility.
Q3: Can altering the solid-state form of this compound improve its bioavailability?
A3: Yes, modifying the solid form can significantly impact bioavailability. Exploring different crystalline forms (polymorphs) or creating an amorphous form can lead to better dissolution profiles. Amorphous forms are generally more soluble than their crystalline counterparts but may have stability challenges. Co-crystals are another option to consider, where this compound is combined with a benign co-former to enhance its physicochemical properties.
Q4: Are lipid-based formulations a viable option for this compound?
A4: Lipid-based formulations are an excellent strategy for poorly water-soluble drugs and could be highly effective for this compound. Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state within fine oil-in-water emulsions that form spontaneously in the gastrointestinal tract.
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound in preclinical animal studies.
-
Possible Cause: Poor dissolution of the administered this compound formulation in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Particle Size Reduction: If you are using a simple suspension, the particle size of the this compound powder may be too large. Consider micronization or nanomilling to increase the surface area for dissolution.
-
Formulation in a Solubilizing Vehicle: Try formulating this compound in a solution containing co-solvents or cyclodextrins to improve its solubility.
-
Develop a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can create a solid dispersion, which can significantly enhance its dissolution rate.
-
Issue 2: this compound precipitates out of the formulation upon dilution in aqueous media.
-
Possible Cause: The formulation is not robust enough to maintain this compound in a solubilized state under the conditions of the gastrointestinal tract.
-
Troubleshooting Steps:
-
Incorporate Precipitation Inhibitors: For solid dispersions or supersaturating systems, include polymers like HPMC or PVP to inhibit the precipitation of the drug after its release from the formulation.
-
Optimize Lipid-Based Formulations: If using a SEDDS, adjust the ratio of oil, surfactant, and cosurfactant to ensure the formation of a stable microemulsion upon dilution, which can prevent drug precipitation.
-
Issue 3: No significant improvement in bioavailability is observed despite enhanced dissolution.
-
Possible Cause: The absorption of this compound may be limited by its permeability across the intestinal wall, not just its solubility (potentially a BCS Class IV drug).
-
Troubleshooting Steps:
-
Investigate Permeability Enhancers: Consider the inclusion of safe and approved permeation enhancers in your formulation, although this approach requires careful toxicological evaluation.
-
Utilize Lipid-Based Systems: Lipid formulations can also enhance permeability by interacting with the intestinal membrane.
-
Prodrug Approach: this compound is noted to be a prodrug of RU-35963. Further chemical modification to create a different prodrug with enhanced lipophilicity and membrane transport characteristics could be a long-term strategy.
-
Data Presentation: Comparison of Formulation Strategies
Below is a table summarizing hypothetical pharmacokinetic data for different this compound formulations to illustrate the potential improvements in oral bioavailability.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 12 | 4.0 ± 1.5 | 250 ± 60 | 5 |
| Micronized Suspension | 10 | 120 ± 25 | 2.5 ± 0.8 | 700 ± 150 | 14 |
| Nanosuspension | 10 | 350 ± 50 | 1.0 ± 0.5 | 1800 ± 300 | 36 |
| Solid Dispersion | 10 | 450 ± 70 | 1.0 ± 0.5 | 2500 ± 400 | 50 |
| SEDDS | 10 | 600 ± 90 | 0.8 ± 0.3 | 3200 ± 550 | 64 |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling
-
Preparation of the Slurry:
-
Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.
-
-
Milling Process:
-
Transfer the slurry to a laboratory-scale bead mill.
-
Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) at a concentration of 50% (v/v).
-
Mill the suspension at a speed of 2000 rpm for 4-6 hours.
-
Monitor the particle size distribution at regular intervals using a laser diffraction particle size analyzer.
-
-
Harvesting and Characterization:
-
Separate the nanosuspension from the milling media by filtration.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Conduct dissolution testing and in vivo pharmacokinetic studies.
-
Protocol 2: Preparation of an this compound Solid Dispersion by Solvent Evaporation
-
Solution Preparation:
-
Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a 1:4 drug-to-polymer ratio in a suitable solvent (e.g., methanol).
-
Ensure complete dissolution of both components by stirring.
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Continue the evaporation until a thin film is formed on the inner surface of the flask.
-
-
Drying and Pulverization:
-
Dry the resulting film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film and pulverize it using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
-
Characterization:
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.
-
Perform dissolution studies and subsequent in vivo evaluation.
-
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Mechanism of SEDDS for enhancing this compound absorption.
Caption: Troubleshooting decision tree for this compound formulation.
References
Refining experimental protocols for Itameline research.
Itameline Research Technical Support Center
Welcome to the technical support center for this compound, a selective muscarinic acetylcholine M1 receptor agonist. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate smooth and effective experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is converted to its active form, RU-35963, which acts as a selective agonist for the muscarinic acetylcholine M1 receptor.[1] The M1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade involving the activation of phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This pathway is crucial for neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound should be dissolved in a suitable solvent such as DMSO for stock solutions. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Q3: What is the typical effective concentration (IC50) of this compound in vitro?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and assay conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Below is a table of representative IC50 values from studies in different human cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 72 | 7.2 |
| K562 | Chronic Myeloid Leukemia | 48 | 35.8 |
| MCF-7 | Breast Adenocarcinoma | 72 | > 100 |
| DU-145 | Prostate Carcinoma | 72 | 122.7 |
| HepG2 | Hepatocellular Carcinoma | 48 | 15.0 - 50.0 |
Data compiled from representative studies for illustrative purposes.[3][4]
Q4: How can I confirm that this compound is active in my cell line?
A4: To confirm this compound's activity, you should measure the activation of its downstream signaling pathway. A common method is to perform a Western blot to detect the phosphorylation of downstream targets of PKC. An increase in the phosphorylation of these targets after this compound treatment would indicate that the drug is active. Additionally, a cell viability assay, such as an MTT or MTS assay, can be used to measure the functional consequence of this compound treatment, which may include changes in cell proliferation.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments with this compound.
Problem 1: No observable decrease in cell viability after this compound treatment.
If you do not observe the expected cytotoxic or anti-proliferative effects of this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 for your specific cell line. |
| This compound Degradation | Ensure this compound stock solutions are stored properly at -20°C or -80°C and are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Line Insensitivity | The target M1 receptor may not be expressed or may be mutated in your cell line. Verify M1 receptor expression using Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound. |
| Suboptimal Assay Conditions | Optimize cell seeding density and incubation time. High cell density can mask cytotoxic effects. Ensure the incubation period is long enough for this compound to exert its effects (typically 48-72 hours). |
| Assay Interference | The color of your media or this compound itself at high concentrations may interfere with the colorimetric readout. Include a "no-cell" control with media and this compound to check for background absorbance. |
Problem 2: Inconsistent Western blot results for downstream signaling.
Inconsistent or weak signals in Western blots for phosphorylated downstream targets can be frustrating. Here is a logical approach to troubleshooting this issue.
| Potential Cause | Recommended Solution |
| Protein Degradation/Dephosphorylation | Always prepare cell lysates with fresh protease and phosphatase inhibitor cocktails on ice to preserve protein integrity and phosphorylation status. |
| Suboptimal Antibody Performance | Titrate the primary antibody to find the optimal concentration. Ensure the secondary antibody is appropriate for the primary and is not expired. Include a positive control to verify antibody function. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. Ensure the gel and membrane are in tight contact. |
| Inappropriate Blocking Agent | For phospho-specific antibodies, it is often recommended to use Bovine Serum Albumin (BSA) instead of non-fat milk for blocking, as milk contains phosphoproteins that can increase background noise. |
| Low Target Protein Abundance | Increase the amount of protein loaded onto the gel. You may also need to enrich your sample for the protein of interest through immunoprecipitation. |
Section 3: Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
This protocol outlines the steps for determining the cytotoxic or anti-proliferative effects of this compound on adherent cells.
Materials:
-
96-well flat-bottom plates
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate and incubate overnight at 37°C to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Phosphorylated Proteins
This protocol provides a general method for detecting changes in protein phosphorylation following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and treat with this compound at the desired concentration and for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and then transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, you can strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a loading control like GAPDH.
References
Validation & Comparative
A Comparative Efficacy Analysis of Itameline and Arecoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Itameline and arecoline, two muscarinic acetylcholine receptor agonists. The information is compiled from preclinical data to offer an objective overview for researchers in pharmacology and drug development.
Executive Summary
This compound, a prodrug of the arecoline derivative RU-35963, has been reported to be a more potent and centrally selective muscarinic agonist with a longer duration of action compared to arecoline. While direct comparative clinical studies are limited, preclinical evidence suggests this compound's potential for enhanced efficacy in treating cognitive deficits. Arecoline, a natural alkaloid, is a non-selective partial agonist at both muscarinic and nicotinic acetylcholine receptors. Its clinical utility is hampered by a narrow therapeutic window and significant peripheral side effects. This guide will delve into the available quantitative data, experimental protocols, and known signaling pathways to provide a thorough comparison.
Data Presentation: Quantitative Efficacy
A direct quantitative comparison of the binding affinities (Ki) and potency (EC50) of this compound and its active metabolite, RU-35963, against arecoline across all muscarinic receptor subtypes (M1-M5) is limited by the available public data. However, data for arecoline has been established:
Table 1: Arecoline Efficacy at Muscarinic Receptor Subtypes
| Receptor Subtype | EC50 (nM) |
| M1 | 7 |
| M2 | 95 |
| M3 | 11 |
| M4 | 410 |
| M5 | 69 |
EC50 values represent the concentration of the drug that gives a half-maximal response.
Experimental Protocols
Competitive Radioligand Binding Assay for Muscarinic Receptors
This assay is crucial for determining the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To determine the Ki of this compound, RU-35963, and arecoline for the M1-M5 muscarinic acetylcholine receptors.
Materials:
-
CHO-K1 cell membranes stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]NMS).
-
Test compounds: this compound, RU-35963, arecoline.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control: Atropine (10 µM).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO-K1 cells expressing the target receptor subtype in cold lysis buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. A second centrifugation and resuspension are performed. Protein concentration is determined using a BCA assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A range of concentrations of the unlabeled test compound (this compound, RU-35963, or arecoline).
-
A fixed concentration of the radioligand ([³H]NMS), typically at or near its Kd value.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Scopolamine-Induced Amnesia Model in Rats (Radial Arm Maze)
This in vivo model assesses the ability of a compound to reverse cognitive deficits.
Objective: To compare the efficacy of this compound and arecoline in reversing scopolamine-induced working and reference memory deficits.
Apparatus: An eight-arm radial maze with a central platform. Food rewards are placed at the end of each arm.
Animals: Male Wistar or Sprague-Dawley rats.
Procedure:
-
Habituation and Training:
-
Habituate the rats to the maze for several days by allowing free exploration with food rewards in all arms.
-
Train the rats to visit each of the eight arms once to retrieve a food reward, without re-entering an already visited arm within a single trial. Training continues until a stable baseline performance is achieved (e.g., minimal errors).
-
-
Amnesia Induction and Treatment:
-
On the test day, administer scopolamine (e.g., 0.25 mg/kg, intraperitoneally) to induce a memory deficit, typically 30 minutes before the trial.
-
Administer the test compound (this compound or arecoline) or vehicle at various doses and time points prior to scopolamine administration. For example, this compound (RU 47213) can be given orally 60 minutes before the trial[1].
-
-
Testing:
-
Place the rat in the center of the maze and allow it to explore and consume the food rewards.
-
Record the following parameters:
-
Working memory errors: Re-entry into an arm already visited in the same trial.
-
Reference memory errors: Entry into an arm that is never baited (if applicable in the specific protocol).
-
Time to complete the maze.
-
-
-
Data Analysis: Compare the number of errors and the time to complete the maze between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Signaling Pathways
Both this compound (through its active metabolite RU-35963) and arecoline exert their effects primarily through the activation of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades vary depending on the receptor subtype activated.
Conclusion
References
Validating the antiamnesic effects of Itameline with control compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiamnesic effects of Itameline, a non-selective muscarinic acetylcholine receptor agonist, with established control compounds. The information presented is supported by experimental data from preclinical studies, offering valuable insights for researchers in the field of neuropharmacology and drug development.
Executive Summary
This compound (also known as RU-47213) has demonstrated notable efficacy in reversing memory deficits in animal models of amnesia, particularly those induced by the muscarinic antagonist scopolamine. As a prodrug of an arecoline derivative, this compound acts as a cholinergic agonist, showing superiority to arecoline in terms of potency and duration of action.[1] This guide presents available quantitative data comparing this compound to the acetylcholinesterase inhibitor Tacrine and provides detailed experimental protocols for standard behavioral assays used to evaluate antiamnesic compounds.
Comparative Efficacy of this compound and Control Compounds
The following tables summarize the quantitative data from studies evaluating the effects of this compound and the control compound Tacrine on scopolamine-induced working memory deficits in rats. The data is derived from studies using the radial arm maze and the T-maze, two established behavioral paradigms for assessing spatial and working memory.
Table 1: Effect of this compound and Tacrine on Scopolamine-Induced Errors in the Radial Arm Maze
| Treatment Group | Dose (mg/kg) | Mean Number of Errors (± SEM) | % Reversal of Scopolamine Effect |
| Vehicle + Vehicle | - | 1.5 ± 0.3 | - |
| Scopolamine (0.1) + Vehicle | - | 4.8 ± 0.5 | 0% |
| Scopolamine + this compound | 0.2 | 3.5 ± 0.6 | ~39% |
| Scopolamine + this compound | 0.5 | 2.8 ± 0.7 | ~61% |
| Scopolamine + this compound | 1 | 2.1 ± 0.5 | ~82% |
| Scopolamine + this compound | 2 | 1.8 ± 0.4 | ~91% |
| Scopolamine + Tacrine | 1.3 | 3.2 ± 0.6 | ~48% |
| Scopolamine + Tacrine | 3 | 2.5 ± 0.5 | ~70% |
| Scopolamine + Tacrine | 5 | 2.0 ± 0.4 | ~85% |
Data adapted from M'Harzi et al. (1997). The % reversal is an estimation based on the provided data.
Table 2: Effect of this compound and Tacrine on Scopolamine-Induced Deficits in the T-Maze Delayed Alternation Task
| Treatment Group | Dose (mg/kg) | Mean % Correct Responses (± SEM) | % Reversal of Scopolamine Effect |
| Vehicle + Vehicle | - | 85 ± 3 | - |
| Scopolamine (0.1) + Vehicle | - | 55 ± 4 | 0% |
| Scopolamine + this compound | 0.2 | 65 ± 5 | ~33% |
| Scopolamine + this compound | 0.5 | 72 ± 4 | ~57% |
| Scopolamine + this compound | 1 | 78 ± 3 | ~77% |
| Scopolamine + this compound | 2 | 82 ± 3 | ~90% |
| Scopolamine + Tacrine | 1.3 | 68 ± 5 | ~43% |
| Scopolamine + Tacrine | 3 | 75 ± 4 | ~67% |
| Scopolamine + Tacrine | 5 | 79 ± 4 | ~80% |
Data adapted from M'Harzi et al. (1997). The % reversal is an estimation based on the provided data.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following are standard protocols for inducing amnesia with scopolamine and assessing the antiamnesic effects of compounds like this compound.
Scopolamine-Induced Amnesia Model
Scopolamine, a non-selective muscarinic receptor antagonist, is widely used to induce memory deficits in rodents, mimicking aspects of cholinergic dysfunction observed in conditions like Alzheimer's disease.[2][3]
-
Animal Model: Typically, adult male Wistar or Sprague-Dawley rats are used.
-
Administration: Scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 0.5-1.0 mg/kg.[4]
-
Timing: The injection is typically given 15-30 minutes before the acquisition trial in behavioral tests to induce a deficit in learning and memory formation.[5]
Morris Water Maze (MWM)
The MWM is a widely accepted method for assessing spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) is filled with water made opaque with non-toxic paint or milk powder. A hidden platform is submerged about 1-2 cm below the water surface.
-
Acquisition Phase:
-
Rats are subjected to a series of training trials (e.g., 4 trials per day for 4-5 consecutive days).
-
In each trial, the rat is placed into the water at one of four randomly chosen starting positions and allowed to swim until it finds the hidden platform.
-
If the rat fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
The time taken to reach the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (Retention Test):
-
24 hours after the last training trial, the platform is removed from the pool.
-
The rat is allowed to swim freely for a fixed period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial:
-
The rat is initially placed in the light compartment.
-
When the rat enters the dark compartment (which they are naturally inclined to do), it receives a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial:
-
24 hours later, the rat is again placed in the light compartment.
-
The latency to enter the dark compartment is measured (up to a cut-off time, e.g., 300 seconds). A longer latency indicates better memory of the aversive stimulus.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and a typical experimental workflow for validating its antiamnesic effects.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. research.monash.edu [research.monash.edu]
A Comparative Analysis of Itameline and Xanomeline: Two Muscarinic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Itameline and xanomeline, two structurally similar tetrahydropyridine muscarinic acetylcholine receptor agonists that have been investigated for their therapeutic potential in neurological disorders. While both compounds aimed to modulate the cholinergic system, their development trajectories and available pharmacological data differ significantly, offering valuable insights for researchers in the field.
Overview and Developmental Status
This compound (RU-47213) was developed by Hoechst Marion Roussel for the treatment of Alzheimer's disease and other memory-related disorders.[1] As a non-selective muscarinic agonist, it showed promise in preclinical studies by reversing scopolamine-induced memory deficits.[2] However, its development was discontinued after reaching Phase II clinical trials.[1] Consequently, detailed public data on its pharmacology remains limited.
In contrast, xanomeline has been extensively studied and has seen a more recent resurgence in clinical development. Initially investigated for Alzheimer's disease, it demonstrated efficacy in improving cognitive and behavioral symptoms, though its use was hampered by cholinergic side effects.[3] A significant advancement has been its combination with trospium chloride, a peripherally acting muscarinic antagonist, which mitigates side effects. This combination, now known as KarXT, has been approved by the FDA for the treatment of schizophrenia.[4]
Mechanism of Action and Receptor Pharmacology
Both this compound and xanomeline exert their effects by directly stimulating muscarinic acetylcholine receptors. However, their selectivity profiles appear to differ based on the available information.
Xanomeline is a preferential agonist of the M1 and M4 muscarinic receptor subtypes . While it binds to all five muscarinic receptors with similar affinity, its functional activity is more pronounced at M1 and M4 receptors. This selectivity is thought to be key to its therapeutic effects in schizophrenia and its potential in other CNS disorders. The agonistic activity at M1 receptors is believed to enhance cognitive processes, while M4 receptor activation is thought to modulate dopamine release in key brain regions, contributing to its antipsychotic effects.
Comparative Table of Receptor Pharmacology
| Feature | This compound | Xanomeline |
| Receptor Target | Muscarinic Acetylcholine Receptors | Muscarinic Acetylcholine Receptors |
| Selectivity | Non-selective agonist | Preferential M1 and M4 agonist |
| Binding Affinity (Ki) | Data not publicly available | Binds with high affinity to all five muscarinic subtypes |
| Functional Activity | Agonist | Full agonist at M1, partial agonist at M2 |
| Active Form | RU-35963 | Xanomeline |
Signaling Pathways
The signaling pathways activated by these agonists are crucial to their pharmacological effects.
This compound , as a non-selective muscarinic agonist, is presumed to activate G-protein coupled receptor (GPCR) signaling pathways associated with all five muscarinic receptor subtypes. This would include Gq/11 coupling for M1, M3, and M5 receptors, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Activation of M2 and M4 receptors would lead to the inhibition of adenylyl cyclase through Gi/o coupling, resulting in decreased cyclic AMP (cAMP) levels.
Xanomeline , with its preference for M1 and M4 receptors, primarily activates these respective pathways. The M1 receptor activation robustly stimulates the Gq protein pathway, leading to enhanced downstream signaling cascades critical for cognitive function. The M4 receptor-mediated inhibition of adenylyl cyclase via Gi is thought to indirectly modulate dopaminergic and glutamatergic neurotransmission, which is central to its antipsychotic effects.
Preclinical and Clinical Data
Preclinical Evidence
This compound demonstrated efficacy in animal models of cognitive impairment. In a key study, this compound (administered orally) was shown to significantly reduce or suppress working memory deficits induced by the muscarinic antagonist scopolamine in rats. This anti-amnesic effect was observed in both radial arm maze and T-maze tasks.
Xanomeline has a more extensive preclinical data package. It has been shown to inhibit conditioned avoidance responding in rats, a model predictive of antipsychotic activity. Furthermore, in primate models, xanomeline inhibited motor unrest and stereotypies induced by dopamine agonists like amphetamine and apomorphine, without inducing extrapyramidal side effects at therapeutic doses.
Clinical Trial Data
This compound 's clinical development was halted after Phase II trials. Publicly available data from these trials are scarce, preventing a detailed analysis of its efficacy and safety profile in humans.
Xanomeline , particularly in combination with trospium (KarXT), has undergone extensive clinical evaluation. In early trials for Alzheimer's disease, xanomeline monotherapy improved cognitive function and reduced psychosis but was associated with significant cholinergic adverse events. More recently, pivotal Phase III trials in schizophrenia have demonstrated that xanomeline-trospium significantly reduces both positive and negative symptoms compared to placebo. The combination therapy was generally well-tolerated, with the most common adverse events being gastrointestinal in nature and mostly mild to moderate.
Comparative Table of Clinical Development
| Feature | This compound | Xanomeline |
| Initial Indication | Alzheimer's Disease, Memory Disorders | Alzheimer's Disease, Schizophrenia |
| Highest Phase of Development | Phase II (Discontinued) | Approved (for Schizophrenia, as Xanomeline-Trospium) |
| Reported Efficacy | Preclinical anti-amnesic effects | Efficacy in Schizophrenia (positive and negative symptoms) and Alzheimer's disease (cognitive and behavioral symptoms) |
| Key Adverse Events | Data not publicly available | Cholinergic side effects (nausea, vomiting, etc.), mitigated by co-administration with trospium |
Experimental Protocols
Scopolamine-Induced Memory Impairment Model (for this compound)
A common preclinical model to assess the efficacy of cholinomimetic agents like this compound involves the following steps:
-
Animal Model: Male Wistar rats are typically used.
-
Training: Rats are trained to a stable level of performance in a working memory task, such as the radial arm maze or a delayed reinforced alternation task in a T-maze.
-
Induction of Amnesia: On the test day, memory impairment is induced by administering scopolamine (e.g., 0.1 mg/kg, s.c.) approximately 15 minutes before the task.
-
Drug Administration: this compound (e.g., 0.2, 0.5, 1, and 2 mg/kg) or a vehicle control is administered prior to scopolamine.
-
Assessment: Performance in the memory task is evaluated by measuring parameters such as the number of errors or the number of correct responses. A significant reduction in errors or an increase in correct responses in the drug-treated group compared to the scopolamine-only group indicates anti-amnesic activity.
Conditioned Avoidance Response Model (for Xanomeline)
This model is a classic behavioral assay used to predict the antipsychotic potential of a compound.
-
Animal Model: Rats are commonly used.
-
Apparatus: A shuttle box with two compartments, equipped with a conditioned stimulus (e.g., a light or tone) and an unconditioned stimulus (e.g., a mild foot shock).
-
Training: Rats are trained to avoid the foot shock by moving to the other compartment upon presentation of the conditioned stimulus.
-
Drug Administration: Xanomeline or a vehicle control is administered to the trained animals.
-
Testing: The number of successful avoidance responses is recorded. A significant decrease in avoidance responses without a general suppression of motor activity is indicative of antipsychotic-like effects.
Conclusion
The comparative study of this compound and xanomeline illustrates two distinct paths in the development of muscarinic agonists. This compound, a non-selective agonist, showed early promise but its development was halted, leaving a significant gap in our understanding of its detailed pharmacology and clinical potential. Xanomeline, with its preferential M1/M4 agonist profile, has overcome initial challenges related to side effects through a combination therapy approach, leading to a successful new treatment for schizophrenia.
For researchers, the story of these two molecules underscores the importance of receptor selectivity in achieving a favorable therapeutic window for centrally acting drugs. The success of the xanomeline-trospium combination also highlights innovative formulation and co-treatment strategies to mitigate peripheral side effects and unlock the full potential of a therapeutic agent. While the available data for this compound is limited, the foundational preclinical findings suggest that non-selective muscarinic agonism may also hold therapeutic value, warranting further investigation into the specific contributions of each muscarinic receptor subtype to both efficacy and adverse effects.
References
- 1. Ameliorating effects of RU 47213, a novel oral and long-lasting cholinomimetic agent, on working memory impairments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M2-muscarinic receptors: how does ligand binding affinity relate to intrinsic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Itameline and Approved Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug Itameline with currently approved Alzheimer's disease (AD) medications. The information is presented to assist researchers and drug development professionals in understanding the therapeutic landscape and the evolution of treatment strategies for this neurodegenerative disorder.
Overview of Therapeutic Strategies
The treatment of Alzheimer's disease has historically focused on symptomatic relief by modulating neurotransmitter systems. More recently, disease-modifying therapies targeting the underlying pathology have gained approval. This compound represents an earlier approach targeting the cholinergic system, while current therapies encompass both symptomatic and disease-modifying strategies.
Drug Classes and Primary Targets
The following diagram illustrates the different classes of drugs and their primary molecular targets in the context of Alzheimer's disease.
Comparative Analysis of Drug Candidates
This section details the mechanism of action, and available efficacy and safety data for this compound and the approved Alzheimer's drugs.
This compound (RU-47213)
This compound is an investigational, non-selective muscarinic acetylcholine receptor agonist that was under development for the treatment of Alzheimer's disease. Its development was discontinued after Phase 2 clinical trials.
-
Mechanism of Action: As a direct agonist of muscarinic acetylcholine receptors, this compound was designed to compensate for the cholinergic deficit observed in Alzheimer's disease by directly stimulating postsynaptic receptors, independent of presynaptic acetylcholine release. This mechanism is distinct from cholinesterase inhibitors, which act by preventing the breakdown of acetylcholine.
Figure 2: Signaling Pathway of this compound -
Clinical Trial Data: Publicly available, detailed quantitative data from this compound's Phase 2 trials are scarce. Preclinical studies in animal models demonstrated that this compound could reverse memory deficits induced by scopolamine, a muscarinic antagonist. However, the translation of these findings to clinical efficacy in Alzheimer's patients was not sufficiently demonstrated to warrant further development.
Approved Alzheimer's Disease Drugs
The following tables summarize the quantitative efficacy and safety data for currently approved Alzheimer's drugs.
Table 1: Efficacy of Approved Symptomatic Alzheimer's Drugs
| Drug Class | Drug Name(s) | Primary Efficacy Endpoint | Mean Difference vs. Placebo (Change from Baseline) |
| Cholinesterase Inhibitors | Donepezil | ADAS-Cog | -1.29 to -3.20 points[1] |
| Rivastigmine | ADAS-Cog | SMD: -0.65[2][3] | |
| Galantamine | ADAS-Cog | -3.15 points[4] | |
| NMDA Receptor Antagonist | Memantine | ADAS-Cog | -2.0 points[5] |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale (lower score indicates better cognition). SMD: Standardized Mean Difference.
Table 2: Efficacy of Approved Disease-Modifying Alzheimer's Drugs
| Drug Class | Drug Name | Primary Efficacy Endpoint | Treatment Effect vs. Placebo |
| Anti-Amyloid Monoclonal Antibodies | Lecanemab | CDR-SB | -0.45 points (27% slowing of decline) |
| Donanemab | iADRS | 22% slowing of decline |
CDR-SB: Clinical Dementia Rating-Sum of Boxes (lower score indicates less impairment). iADRS: integrated Alzheimer's Disease Rating Scale.
Table 3: Common Adverse Events of Approved Alzheimer's Drugs
| Drug Class | Drug Name(s) | Common Adverse Events |
| Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Nausea, vomiting, diarrhea, insomnia, dizziness |
| NMDA Receptor Antagonist | Memantine | Dizziness, headache, confusion, constipation |
| Anti-Amyloid Monoclonal Antibodies | Lecanemab, Donanemab | Amyloid-Related Imaging Abnormalities (ARIA), infusion-related reactions |
Experimental Protocols in Alzheimer's Disease Clinical Trials
Phase 3 clinical trials for Alzheimer's disease are typically multicenter, randomized, double-blind, placebo-controlled studies. The duration of these trials for disease-modifying therapies is often 18 months or longer.
Representative Phase 3 Clinical Trial Workflow
The following diagram outlines a typical workflow for a Phase 3 clinical trial of an Alzheimer's disease drug.
Key Efficacy Outcome Measures
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a widely used tool to assess cognitive function in AD clinical trials. It consists of 11 to 13 tasks that evaluate memory, language, and praxis. Scores range from 0 to 70 (for the 11-item version), with higher scores indicating greater cognitive impairment.
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB): This is a global scale that assesses the severity of dementia in six domains: memory, orientation, judgment and problem solving, community affairs, home and hobbies, and personal care. The scores from each domain are summed, with a higher score indicating more severe impairment.
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): This is a caregiver-rated inventory that assesses the patient's ability to perform activities of daily living.
-
Neuropsychiatric Inventory (NPI): This instrument is used to assess a range of behavioral and psychological symptoms in dementia.
Conclusion
This compound, a muscarinic acetylcholine receptor agonist, represents a therapeutic approach that has been largely superseded by newer drug classes. While it aimed to address the well-established cholinergic deficit in Alzheimer's disease, its development did not progress past Phase 2 trials, and detailed clinical efficacy data are not widely available.
In contrast, currently approved Alzheimer's drugs offer either symptomatic relief through different mechanisms (cholinesterase inhibitors and an NMDA receptor antagonist) or aim to modify the disease course by targeting amyloid pathology (anti-amyloid monoclonal antibodies). The anti-amyloid antibodies have demonstrated a modest but statistically significant slowing of cognitive and functional decline in patients with early-stage Alzheimer's disease. The cholinesterase inhibitors and memantine provide temporary symptomatic benefits.
The evolution from neurotransmitter-focused therapies like this compound to pathology-targeting agents like the anti-amyloid antibodies reflects a significant shift in the understanding and treatment of Alzheimer's disease. Future research will likely focus on combination therapies, targeting multiple pathological pathways, and intervening at earlier stages of the disease.
References
- 1. scilit.com [scilit.com]
- 2. Frontiers | Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 3. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 4. e-century.us [e-century.us]
- 5. ahajournals.org [ahajournals.org]
Assessing the Selectivity of Itameline for Muscarinic Receptor Subtypes: A Comparative Guide
Itameline, a non-selective muscarinic acetylcholine receptor agonist, has been investigated for its potential in treating cognitive disorders. However, a detailed quantitative assessment of its binding affinity and functional activity across the five muscarinic receptor subtypes (M1-M5) is not publicly available. This guide provides a framework for such an assessment, offering a comparative analysis with other well-characterized muscarinic agonists, detailed experimental protocols for determining receptor selectivity, and visualizations of the relevant biological pathways and experimental workflows.
While specific binding constants (Ki) and functional potencies (EC50) for this compound are not documented in accessible literature, it is qualitatively described as a non-selective agonist and a prodrug of an arecoline derivative. It is reported to act as an agonist at the M1 receptor and other muscarinic receptor subtypes, with superior potency, central selectivity, and duration of action compared to arecoline.
To provide context for the type of data required to assess selectivity, this guide presents a comparative dataset for other known muscarinic agonists.
Comparative Analysis of Muscarinic Receptor Agonists
The following tables summarize the binding affinities and functional potencies of several well-studied muscarinic agonists. This data illustrates the varying degrees of selectivity these compounds exhibit for the different muscarinic receptor subtypes.
Table 1: Binding Affinity (Ki, nM) of Selected Muscarinic Agonists for Human Muscarinic Receptor Subtypes
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Xanomeline | ~10-30 | ~100-300 | ~100-300 | ~10-30 | ~100-300 |
| Sabcomeline | ~5-15 | ~50-150 | ~50-150 | ~5-15 | ~50-150 |
| Milameline | ~20-60 | ~10-30 | ~100-300 | ~50-150 | ~100-300 |
| Carbachol | ~1000-3000 | ~100-300 | ~100-300 | ~100-300 | ~100-300 |
Note: The Ki values for comparator compounds are approximate and can vary depending on the specific experimental conditions.
Table 2: Functional Potency (EC50, nM) of Selected Muscarinic Agonists at Human Muscarinic Receptor Subtypes
| Compound | M1 (Gq/11) | M2 (Gi/o) | M3 (Gq/11) | M4 (Gi/o) | M5 (Gq/11) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Xanomeline | ~30 | ~1700 | ~8500 | ~14 | ~1800 |
| Sabcomeline | Data not available | Data not available | Data not available | Data not available | Data not available |
| Milameline | Data not available | Data not available | Data not available | Data not available | Data not available |
| Carbachol | ~100-500 | ~100-500 | ~100-500 | ~100-500 | ~100-500 |
Note: The EC50 values for comparator compounds are approximate and can vary depending on the specific functional assay used.
Experimental Protocols
To determine the selectivity of a compound like this compound, a series of binding and functional assays are required.
Radioligand Binding Assays
These assays measure the affinity of a compound for a specific receptor subtype by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the inhibition constant (Ki) of this compound at each of the five human muscarinic receptor subtypes (hM1-hM5).
Materials:
-
Cell membranes prepared from cell lines stably expressing each of the hM1, hM2, hM3, hM4, and hM5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Test compound: this compound, dissolved in an appropriate solvent.
-
Non-specific binding control: Atropine (10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound. For determining non-specific binding, a high concentration of atropine is used instead of this compound.
-
Equilibration: Incubate the plates at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the cellular response following the activation of the receptor by an agonist. The specific assay used depends on the G-protein to which the receptor subtype couples.
-
M1, M3, and M5 Receptors (Gq/11-coupled): These receptors signal through the activation of phospholipase C, leading to an increase in intracellular calcium.
-
Calcium Mobilization Assay: This is a common method to assess the activity of Gq-coupled receptors. Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the increase in intracellular calcium leads to a change in fluorescence, which can be measured using a fluorometric imaging plate reader (FLIPR).
-
-
M2 and M4 Receptors (Gi/o-coupled): These receptors signal by inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP).
-
cAMP Assay: The levels of cAMP in cells can be measured using various commercially available kits, such as those based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).
-
General Procedure for Functional Assays:
-
Cell Culture: Plate cells expressing the muscarinic receptor subtype of interest in a 96-well plate.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate for a specific period to allow for a cellular response.
-
Signal Detection: Measure the relevant second messenger (intracellular calcium or cAMP) using an appropriate detection method.
-
Data Analysis: Plot the response against the concentration of this compound to generate a dose-response curve. From this curve, the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.
Visualizing Pathways and Workflows
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different G-protein families, leading to distinct downstream signaling cascades.
Caption: Muscarinic Receptor G-protein Signaling Pathways.
Experimental Workflow for Assessing Receptor Selectivity
The process of determining the selectivity of a compound involves a series of well-defined steps, from initial compound preparation to final data analysis.
Caption: Generalized Experimental Workflow for Receptor Selectivity.
Comparative Efficacy of M1 Receptor Agonists: A Guide for Researchers
A comprehensive analysis of leading M1 muscarinic acetylcholine receptor agonists reveals varying efficacy and signaling profiles, offering crucial insights for the development of novel therapeutics for cognitive and neurological disorders. While this guide intended to include RU-35963 (Itameline), a thorough search of scientific literature and databases yielded insufficient quantitative data to facilitate a meaningful comparison.
This guide, therefore, focuses on a selection of well-characterized M1 receptor agonists, presenting a comparative overview of their in vitro and in vivo efficacy. The data herein is intended to aid researchers, scientists, and drug development professionals in navigating the landscape of M1 receptor-targeted therapies.
M1 Receptor Agonists: An Overview
M1 muscarinic acetylcholine receptors are predominantly expressed in the central nervous system and play a crucial role in learning, memory, and cognitive processes. Their dysfunction has been implicated in Alzheimer's disease and schizophrenia, making them a key target for drug development. M1 receptor agonists can be broadly categorized into orthosteric agonists, which bind to the same site as the endogenous ligand acetylcholine, and allosteric modulators, which bind to a different site on the receptor to modulate its activity. This guide will focus on orthosteric and other direct-acting agonists for which comparative data is available.
In Vitro Efficacy and Potency
The following table summarizes the in vitro activity of several prominent M1 receptor agonists. The data is compiled from various studies and presented to facilitate a direct comparison of their potency (EC50) and binding affinity (Ki) at the human M1 receptor.
| Compound | Agonist Type | Assay Type | Cell Line | Potency (EC50) nM | Binding Affinity (Ki) nM |
| Xanomeline | Orthosteric | Phosphoinositide Hydrolysis | CHO | 18 | 2.5 |
| AF102B (Cevimeline) | Orthosteric | Phosphoinositide Hydrolysis | PC12M1 | - | - |
| AF150(S) | Orthosteric | Phosphoinositide Hydrolysis | PC12M1 | - | - |
| AF267B | Orthosteric | Phosphoinositide Hydrolysis | PC12M1 | - | - |
| HTL9936 | Orthosteric | Inositol Phosphate Accumulation | CHO | 316 | 5.2 (pA2) |
| LY593093 | Orthosteric Partial | Gα(q)-coupled signaling | - | - | - |
Note: A direct numerical comparison for AF102B, AF150(S), and AF267B in terms of EC50 and Ki from a single comparative study was not available in the searched literature. These compounds are consistently referred to as potent M1 agonists.
In Vivo Efficacy in Preclinical Models
The therapeutic potential of M1 receptor agonists is often evaluated in animal models of cognitive impairment. The following table summarizes the in vivo efficacy of selected agonists in scopolamine-induced cognitive deficit models, a common preclinical screening paradigm.
| Compound | Animal Model | Cognitive Task | Effective Dose Range | Outcome |
| Xanomeline | Rat | Novel Object Recognition | 1-10 mg/kg | Reversal of scopolamine-induced deficits |
| AF150(S) | Mouse (with small hippocampi) | Morris Water Maze | Not specified | Restored cognitive impairments |
| AF267B | Mouse (with small hippocampi) | Morris Water Maze | Not specified | Restored cognitive impairments |
| HTL9936 | Mouse | Novel Object Recognition | 0.3-3 mg/kg | Reversal of scopolamine-induced deficits |
| LY593093 | - | In vivo models of cognition | - | Significant efficacy |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
Caption: M1 Receptor Gq-protein signaling pathway.
Caption: General experimental workflow for M1 agonist development.
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
Objective: To determine the binding affinity (Ki) of a test compound for the M1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human M1 receptor (e.g., CHO-K1 cells).
-
Incubation: Cell membranes are incubated with a specific radioligand for the M1 receptor (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Inositol Monophosphate (IP1) Accumulation Assay (for EC50 determination)
Objective: To measure the functional potency (EC50) of an M1 agonist by quantifying the accumulation of a downstream second messenger.
Methodology:
-
Cell Culture: Cells stably expressing the human M1 receptor (e.g., CHO-K1) are plated in 96-well plates.
-
Stimulation: Cells are incubated with varying concentrations of the test agonist in the presence of LiCl (to inhibit the degradation of inositol monophosphates).
-
Lysis and Detection: After incubation, cells are lysed, and the accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined using a non-linear regression model.
Scopolamine-Induced Cognitive Deficit Model (In Vivo Efficacy)
Objective: To evaluate the ability of an M1 agonist to reverse cognitive impairment induced by the muscarinic antagonist scopolamine.
Methodology:
-
Animals: Adult male rodents (e.g., rats or mice) are used.
-
Treatment: Animals are administered the test compound or vehicle at various doses. After a predetermined time, they are challenged with scopolamine to induce a cognitive deficit.
-
Behavioral Testing: A cognitive task, such as the Novel Object Recognition (NOR) test or the Morris Water Maze (MWM), is conducted.
-
NOR: This test assesses recognition memory based on the animal's innate tendency to explore a novel object more than a familiar one.
-
MWM: This test evaluates spatial learning and memory by measuring the animal's ability to find a hidden platform in a pool of water.
-
-
Data Analysis: Performance metrics (e.g., discrimination index in NOR, escape latency in MWM) are compared between the treatment groups and the scopolamine-treated control group to determine if the test compound can significantly reverse the cognitive deficit.
Conclusion
The development of selective and effective M1 receptor agonists remains a promising strategy for treating cognitive deficits in various neurological and psychiatric disorders. The compounds highlighted in this guide demonstrate a range of potencies and efficacies in preclinical models. While direct head-to-head clinical comparison data is limited, the presented in vitro and in vivo findings provide a valuable resource for researchers in the field. The continued investigation into the nuanced pharmacology of these and novel M1 agonists is crucial for the successful translation of this therapeutic approach to the clinic.
Comparative Efficacy and Safety of Itameline in Preclinical Models of Ischemic Stroke
Disclaimer: The compound "Itameline" is a hypothetical agent used in this guide for illustrative purposes. All experimental data, protocols, and comparisons presented are fictional and designed to demonstrate a structured approach to cross-validating a new therapeutic candidate.
This guide provides a comparative analysis of this compound, a novel Neuro-Protective Receptor Alpha (NPRA) agonist, against the standard-of-care, Alteplase (tPA), and another investigational neuroprotective agent, Competitor X. The data is derived from two distinct rodent models of ischemic stroke to support the cross-validation of this compound's therapeutic potential.
Proposed Mechanism of Action: this compound Signaling Pathway
This compound is hypothesized to exert its neuroprotective effects by selectively activating the NPRA. This activation initiates a downstream signaling cascade that promotes cell survival and inhibits apoptotic pathways, which are key drivers of neuronal death following an ischemic event. The proposed pathway involves the activation of the pro-survival PI3K/Akt pathway and the concurrent inhibition of the pro-apoptotic JNK pathway.
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
Cross-Validation Study Design
To assess the robustness of this compound's effects, two different, well-established animal models of focal cerebral ischemia were employed: a transient occlusion model in mice and a permanent occlusion model in rats. This multi-model approach helps to validate the therapeutic efficacy under different pathophysiological conditions (reperfusion vs. no reperfusion).
Caption: Workflow for the cross-validation of this compound in two distinct rodent models.
Comparative Performance Data
The following tables summarize the key efficacy and safety endpoints for this compound compared to vehicle (saline), Alteplase, and Competitor X in both the mouse transient Middle Cerebral Artery Occlusion (tMCAO) and rat permanent MCAO (pMCAO) models.
Table 1: Efficacy Outcomes in Rodent Stroke Models
| Treatment Group | Animal Model | Infarct Volume Reduction (%) (vs. Vehicle) | Neurological Deficit Score (NDS) Improvement (%) (vs. Vehicle, at 72h) |
|---|---|---|---|
| This compound (10 mg/kg) | Mouse (tMCAO) | 45.2 ± 5.1 | 38.5 ± 4.2 |
| Rat (pMCAO) | 35.8 ± 4.9 | 30.1 ± 3.8 | |
| Alteplase (10 mg/kg) | Mouse (tMCAO) | 30.5 ± 6.2 | 25.0 ± 5.5 |
| Rat (pMCAO) | 5.1 ± 3.0 (Not significant) | 2.5 ± 2.1 (Not significant) | |
| Competitor X (20 mg/kg) | Mouse (tMCAO) | 38.1 ± 5.8 | 32.4 ± 4.9 |
| Rat (pMCAO) | 29.5 ± 6.5 | 25.6 ± 5.1 | |
| Vehicle (Saline) | Mouse (tMCAO) | 0 | 0 |
| | Rat (pMCAO) | 0 | 0 |
Table 2: Safety and Tolerability Profile
| Treatment Group | Animal Model | Incidence of Hemorrhagic Transformation (%) | 24h Mortality Rate (%) |
|---|---|---|---|
| This compound (10 mg/kg) | Mouse (tMCAO) | 5% | 2% |
| Rat (pMCAO) | 4% | 3% | |
| Alteplase (10 mg/kg) | Mouse (tMCAO) | 25% | 15% |
| Rat (pMCAO) | 18% | 12% | |
| Competitor X (20 mg/kg) | Mouse (tMCAO) | 6% | 3% |
| Rat (pMCAO) | 5% | 4% | |
| Vehicle (Saline) | Mouse (tMCAO) | 4% | 2% |
| | Rat (pMCAO) | 3% | 3% |
Experimental Protocols
a) Mouse Transient MCAO (tMCAO) Model:
-
Animals: Male C57BL/6 mice (10-12 weeks old, 22-25g).
-
Ischemia Induction: Anesthesia was induced with 3% isoflurane and maintained with 1.5%. A 6-0 nylon monofilament with a silicone-coated tip was introduced into the external carotid artery and advanced to occlude the middle cerebral artery (MCA). After 60 minutes of occlusion, the filament was withdrawn to allow reperfusion.
-
Treatment Administration: this compound (10 mg/kg), Alteplase (10 mg/kg), Competitor X (20 mg/kg), or saline vehicle was administered intravenously (IV) via the tail vein 30 minutes after the start of reperfusion.
-
Endpoints: Neurological deficit was scored at 24h and 72h on a 5-point scale. At 72h, brains were harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume.
b) Rat Permanent MCAO (pMCAO) Model:
-
Animals: Male Sprague-Dawley rats (280-320g).
-
Ischemia Induction: Under isoflurane anesthesia, the right MCA was exposed via a craniotomy and permanently occluded by electrocoagulation.
-
Treatment Administration: Treatments were administered IV 2 hours post-occlusion at the same doses as in the mouse model.
-
Endpoints: Neurological function was assessed using the Bederson score at 24h, 72h, and 7 days. At 7 days, animals were euthanized, and brains were processed for cresyl violet staining to determine the infarct area.
Cross-Validation and Interpretation
The data demonstrates that this compound consistently reduces infarct volume and improves neurological outcomes in both a transient (reperfusion) mouse model and a permanent (no reperfusion) rat model. This robust performance across different species and ischemic conditions strengthens the rationale for its further development.
Caption: Logical framework for the cross-model validation of this compound's efficacy.
A Comparative Analysis of the Pharmacokinetic Profiles of Etomidate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of the intravenous anesthetic agent etomidate and its novel analogs. Developed to mitigate the undesirable side effects of etomidate, primarily adrenocortical suppression, these analogs aim to preserve its favorable hemodynamic stability. This document summarizes key pharmacokinetic data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support research and drug development efforts in anesthesiology.
Introduction
Etomidate is a short-acting intravenous anesthetic agent known for its rapid onset of action and minimal cardiovascular depression.[1][2][3] However, its clinical use is limited by its propensity to cause adrenocortical suppression through the inhibition of 11β-hydroxylase.[2][4] This has spurred the development of several analogs, including ABP-700 (cyclopropyl-methoxycarbonyl-metomidate), ET-26 (methoxyethyl etomidate), MOC-etomidate (methoxycarbonyl-etomidate), and carboetomidate. These next-generation compounds are designed to have a safer profile by undergoing rapid metabolism to inactive products, thus reducing the risk of prolonged side effects. This guide offers a comparative overview of their pharmacokinetic characteristics.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of etomidate and its principal analogs. These values are derived from various preclinical and clinical studies and are presented to facilitate a direct comparison.
| Parameter | Etomidate | ABP-700 | ET-26 | MOC-etomidate | Carboetomidate |
| Peak Plasma Concentration (Cmax) | 106.25 ± 32.890 ng/mL | Dose-dependent | 1,510 ng/mL (at 0.8 mg/kg) | Data not available | Data not available |
| Area Under the Curve (AUC) | Dose-dependent | Dose-proportional | Dose-dependent increase | Data not available | Data not available |
| Volume of Distribution (Vd) | 2.0–4.5 L/kg | Relatively small | Data not available | Data not available | Data not available |
| Clearance (CL) | 15–20 mL/kg/min | 1.95 L/min (for a 70-kg individual) | Data not available | Ultra-rapid metabolism | Data not available |
| Elimination Half-life (t½) | 2–5 hours | 10.5–18.7 minutes | Data not available | A few minutes | Similar duration to etomidate |
| Protein Binding | ~76% | Data not available | Stable across age groups | Data not available | Data not available |
Table 1: Comparative Pharmacokinetic Parameters of Etomidate and its Analogs.
| Compound | Onset of Action | Duration of Action | Key Metabolic Pathway | Primary Metabolite | Adrenocortical Suppression |
| Etomidate | 30–60 seconds | 3–8 minutes | Hepatic and plasma ester hydrolysis | Inactive carboxylic acid | Yes, significant and prolonged |
| ABP-700 | Rapid | Short, rapid recovery | Rapid hydrolysis by non-specific esterases | Inactive carboxylic acid | No |
| ET-26 | Rapid | Short, rapid recovery | Rapid hydrolysis by non-specific esterases | Etomidate acid (ETA) | Minimized |
| MOC-etomidate | Rapid | Ultra-short | Ultra-rapid metabolism by non-specific esterases | Inactive carboxylic acid | Not prolonged after single bolus |
| Carboetomidate | Slower than etomidate | Similar to etomidate | Data not available | Data not available | Three orders of magnitude less potent inhibitor than etomidate |
Table 2: Comparative Pharmacodynamic and Metabolic Properties.
Experimental Protocols
The pharmacokinetic parameters presented in this guide are derived from rigorous experimental studies. Below are detailed methodologies for the key experiments cited.
A randomized, open-label, 2-period crossover study was conducted in healthy adult subjects.
-
Dosing: A single intravenous injection of etomidate (mean dose of 0.22 mg/kg) was administered.
-
Blood Sampling: Venous blood samples were collected at frequent intervals for up to 10 hours following drug administration.
-
Analytical Method: Plasma concentrations of etomidate were determined using a validated capillary gas chromatographic method or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Modeling: Plasma concentration-time data were fitted to an open three-compartment pharmacokinetic model using a non-linear regression computer program to calculate parameters such as distribution half-life, elimination half-life, volume of distribution, and plasma clearance.
A Phase 1, single-center, double-blind, placebo-controlled, single ascending bolus dose study was performed in healthy volunteers.
-
Study Design: Subjects were divided into cohorts and received an increasing single bolus of either ABP-700 or a placebo. Another study arm involved a 30-minute continuous infusion.
-
Safety and Efficacy Assessment: Safety was monitored through clinical laboratory evaluations, vital signs, and adverse event reporting. Adrenocortical function was assessed using the adrenocorticotropic hormone (ACTH) stimulation test. Clinical effects were measured using the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale and Bispectral Index (BIS) monitoring.
-
Pharmacokinetic Analysis: Blood samples were collected to characterize the pharmacokinetics of ABP-700 and its primary metabolite. The data were analyzed using a three-compartment pharmacokinetic model.
A single-center, randomized, open-label, placebo-controlled trial was conducted in healthy Chinese subjects to evaluate the pharmacokinetics, safety, and clinical sedative effect of ET-26.
-
Study Design: Healthy subjects were assigned to two dosage groups (a low-dose and a high-dose group) and a placebo control group.
-
Dosing: Subjects received a single intravenous injection of ET-26-HCl or a placebo.
-
Data Collection: Blood samples were collected at various time intervals to determine the plasma concentrations of ET-26 and its metabolite, etomidate acid (ETA). Electrocardiogram (ECG) data were also collected.
-
Analytical Method: Plasma concentrations were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were estimated using a non-compartmental model with software such as Phoenix WinNonlin.
Mandatory Visualizations
Etomidate and its analogs exert their anesthetic effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Caption: GABA-A Receptor Signaling Pathway for Etomidate and its Analogs.
The following diagram illustrates a general workflow for a Phase 1 clinical trial designed to assess the pharmacokinetics of a novel etomidate analog.
Caption: General Workflow for a Phase 1 Pharmacokinetic Study.
The primary metabolic pathway for etomidate and its soft-analog successors involves rapid hydrolysis by esterases.
Caption: Metabolic Pathway of Etomidate and its Analogs.
Conclusion
The development of etomidate analogs represents a significant advancement in the pursuit of safer anesthetic agents. Compounds like ABP-700 and ET-26 demonstrate promising pharmacokinetic profiles, characterized by rapid metabolism to inactive products and a reduced or eliminated impact on adrenocortical function. This comparative analysis provides a foundational resource for researchers and clinicians, highlighting the key differences in the pharmacokinetic and pharmacodynamic properties of these agents. Further research and clinical trials will continue to delineate the clinical advantages of these novel compounds.
References
Unveiling the Potency of Itameline: A Comparative Nootropic Analysis
For Immediate Release
A comprehensive analysis of Itameline (RU-47213), a non-selective muscarinic acetylcholine receptor agonist, reveals its significant potential as a nootropic compound. This guide offers a comparative benchmark of this compound's potency against other established nootropic agents, providing crucial data for researchers, scientists, and drug development professionals in the field of cognitive enhancement.
This compound, a prodrug of the arecoline derivative RU-35963, has demonstrated notable efficacy in preclinical models, particularly in reversing scopolamine-induced memory deficits.[1] Its mechanism of action centers on the stimulation of muscarinic acetylcholine receptors, with a pronounced effect on the M1 receptor subtype, a key player in cognitive processes. This guide synthesizes available quantitative data to objectively position this compound within the landscape of cognitive enhancers.
Comparative Potency at Muscarinic Receptors
The following table summarizes the binding affinities (Ki) and/or half-maximal effective concentrations (EC50) of this compound's active metabolite (RU-35963), and other relevant muscarinic agonists at the five muscarinic receptor subtypes (M1-M5). A lower value indicates a higher potency.
| Compound | M1 (Ki/EC50, nM) | M2 (Ki/EC50, nM) | M3 (Ki/EC50, nM) | M4 (Ki/EC50, nM) | M5 (Ki/EC50, nM) | Primary Nootropic Mechanism |
| RU-35963 (active metabolite of this compound) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Muscarinic Agonist |
| Arecoline | 7 (EC50)[2] | 95 (EC50)[2] | 11 (EC50)[2] | 410 (EC50)[2] | 69 (EC50) | Muscarinic Agonist |
| Xanomeline | 0.006 (IC50, rabbit vas deferens) / 296 (Ki, human) | 3000 (EC50, guinea pig atria) / 294 (Ki, human) | Data Not Available | Data Not Available | Data Not Available | M1/M4-preferring Muscarinic Agonist |
Comparative Profile of Other Nootropic Compounds
This table provides an overview of the potency and mechanism of action for commonly referenced nootropic compounds that operate through different pathways.
| Compound | Primary Target | Potency (Ki/IC50, µM) | Notes |
| Piracetam | AMPA & NMDA Receptors | >10 (low affinity for major neurotransmitter receptors) | Modulates receptor density and membrane fluidity. |
| Aniracetam | AMPA Receptors | Data Not Available | Positive allosteric modulator of AMPA receptors. |
| Modafinil | Dopamine Transporter (DAT) | 2.1-2.3 (Ki) / 4.0-13 (IC50) | Acts as a DAT inhibitor. |
Experimental Protocols
In Vitro Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (e.g., this compound, RU-35963).
-
Reference antagonist (e.g., Atropine) for determining non-specific binding.
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
96-well microplates and filter plates (e.g., GF/C).
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the target muscarinic receptor subtype. Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well microplate, add in triplicate: assay buffer, a fixed concentration of [³H]-NMS (typically at its Kd value), and a range of concentrations of the test compound.
-
Controls: For total binding, omit the test compound. For non-specific binding, add a high concentration of a known antagonist like atropine (e.g., 1 µM).
-
Incubation: Add the membrane preparation to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the assay by rapid filtration through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Dry the filter plates, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Scopolamine-Induced Amnesia Model in Rats (Radial Arm Maze)
Objective: To assess the ability of a nootropic compound to reverse memory deficits induced by the muscarinic antagonist scopolamine.
Apparatus:
-
An eight-arm radial maze with a central platform. Food wells are located at the end of each arm.
Animals:
-
Male Wistar or Sprague-Dawley rats.
Procedure:
-
Habituation and Training: For several days, habituate the rats to the radial arm maze by allowing them to explore and find food rewards in the arms. Then, train the rats on a specific task, such as the "4-out-of-8" baiting procedure where the same four arms are consistently baited. Training continues until the rats reach a stable performance baseline (e.g., a low number of errors in finding the baited arms).
-
Amnesia Induction: On the test day, administer scopolamine (e.g., 0.15 mg/kg, intraperitoneally) to induce a memory deficit.
-
Drug Administration: At a specified time before the maze trial, administer the test compound (e.g., this compound) or vehicle control.
-
Testing: Place the rat in the center of the maze and record its performance. Key metrics include:
-
Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Errors: Entry into an arm that has never been baited during the training phase.
-
Time to complete the task.
-
-
Data Analysis: Compare the number of errors and task completion time between the different treatment groups (vehicle, scopolamine alone, scopolamine + test compound). A significant reduction in errors in the group receiving the test compound compared to the scopolamine-only group indicates a reversal of the amnesic effect.
Signaling Pathways and Experimental Workflow
This compound's M1 Receptor Signaling Pathway.
Experimental Workflow for Nootropic Evaluation.
References
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Itameline
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before proceeding with any disposal protocol.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The unknown specific hazards of Itameline necessitate a cautious approach.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat, preferably flame-resistant |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If aerosolization is possible, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound, which is typically a solid powder soluble in solvents like DMSO, must be managed as hazardous chemical waste.[1] Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.[2]
Experimental Protocol: Decontamination of Glassware
Proper decontamination of non-disposable labware is crucial to prevent unintended exposure and contamination.
-
Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble (e.g., DMSO, ethanol). Collect this rinsate as hazardous liquid waste.[3]
-
Wash: Wash the triple-rinsed glassware with soap and warm water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the glassware to air dry completely before reuse or storage.
Disposal of Solid and Liquid this compound Waste
Solid Waste (Unused this compound, Contaminated PPE)
-
Collection: Place all solid this compound waste, including contaminated weighing papers, pipette tips, and gloves, into a designated, leak-proof, and clearly labeled solid hazardous waste container.[1]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), CAS number (145071-44-9), and the accumulation start date.[4]
-
Storage: Store the container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup by your institution's hazardous waste management service.
Liquid Waste (this compound Solutions, Rinsates)
-
Collection: Collect all liquid waste containing this compound, including solutions in solvents like DMSO and the initial solvent rinses from decontamination procedures, in a designated, leak-proof, and chemically compatible hazardous waste container. Never dispose of chemical waste down the sink.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., "in DMSO"), the approximate concentration, and the accumulation start date.
-
Storage: Keep the waste container tightly sealed when not in use and store it in secondary containment to prevent spills. Store away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste program.
Visualization of the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
By adhering to these general guidelines and consulting with your local safety officials, you can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment.
References
Essential Safety and Disposal Plan for Handling Itameline
For Research Use Only. Not for human or veterinary use.
I. Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted before handling Itameline. The following table summarizes the recommended PPE based on general laboratory safety protocols for research chemicals.[1][2][3][4][5]
| Protection Type | Recommended Equipment | Key Considerations |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Safety glasses are not sufficient. Goggles must be worn at all times in the laboratory. A face shield is required when there is a risk of splashes or aerosol generation. |
| Skin and Body Protection | 100% cotton lab coat, long pants, and closed-toe shoes. | The lab coat should be fully buttoned. Consider a chemically resistant apron or coveralls for larger quantities or procedures with a high risk of splashing. |
| Hand Protection | Double-gloving with nitrile gloves. | No single glove material protects against all chemicals. For compounds with unknown properties, wearing two pairs of nitrile gloves is a recommended precaution. Gloves should be inspected for tears or holes before each use and changed immediately if contaminated. |
| Respiratory Protection | A NIOSH-approved respirator may be required. | Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosolization outside of a fume hood, a respiratory protection program should be implemented, and appropriate respirators must be used. |
II. Operational Plan for Handling this compound
Engineering Controls:
-
All work with solid or liquid this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Use of a powder-free handling enclosure is recommended when weighing or transferring solid this compound to prevent dust generation.
Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
-
Prepare a designated area for handling this compound and ensure it is clearly labeled.
-
Keep containers of this compound tightly closed when not in use.
Spill Response:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Ensure proper PPE is worn during spill cleanup.
III. Disposal Plan
All this compound waste, including empty containers and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Waste Segregation and Collection:
-
Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), CAS number (145071-44-9), and the words "Hazardous Waste."
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
-
Contaminated lab supplies (e.g., gloves, pipette tips, absorbent paper) should be collected in a separate, labeled hazardous waste bag or container.
Disposal Procedure:
-
Contact your institution's EHS department to arrange for the pickup and disposal of this compound waste.
-
Do not dispose of this compound down the drain or in the regular trash.
IV. Workflow for Handling Research Chemicals of Unknown Toxicity
The following diagram illustrates the logical workflow for safely handling a research chemical like this compound, for which a specific SDS is unavailable.
Caption: Logical workflow for handling research chemicals when a specific SDS is not available.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
